IHMT-PI3K-455
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H21F2N7O3 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[[6-[[5-(5,6-dimethoxy-3-pyridinyl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]-2-pyridinyl]methyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C26H21F2N7O3/c1-37-20-11-15(13-30-26(20)38-2)19-9-10-35-23(32-19)12-22(34-35)33-21-8-3-5-16(31-21)14-29-25(36)24-17(27)6-4-7-18(24)28/h3-13H,14H2,1-2H3,(H,29,36)(H,31,33,34) |
InChI Key |
AKCQHIAEXALXRG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of IHMT-PI3K-455: A Technical Guide for Researchers
An In-Depth Examination of a Novel PI3Kγ/δ Dual Inhibitor for Cancer Immunotherapy
IHMT-PI3K-455, also identified as compound 15u, is a potent, selective, and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ.[1][2][3] Emerging as a significant agent in cancer research, its mechanism of action centers on the modulation of the tumor microenvironment, thereby augmenting the host's anti-tumor immune response.[4][5] This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its biological activity.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound Against Class I PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kδ | 0.57 |
| PI3Kγ | 7.1 |
| PI3Kβ | 42.04 |
| PI3Kα | 6,717 |
Data sourced from MedChemExpress.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulant | IC50 (µM) |
| PI3Kδ-mediated AKT Ser473 phosphorylation | Raji | anti-IgM | 0.010 |
| PI3Kγ-mediated AKT Ser473 phosphorylation | RAW264.7 | human C5a | 0.015 |
Data sourced from MedChemExpress.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosing Regimen | Outcome |
| Mouse | MC38 tumor xenograft | 40 mg/kg, p.o., once daily for 30 days | Significant inhibition of tumor growth; Increased tumor-infiltrating CD8+ T cells |
Data sourced from MedChemExpress.
Core Mechanism of Action
The primary mechanism of action of this compound is the dual inhibition of PI3Kγ and PI3Kδ, isoforms predominantly expressed in leukocytes. This targeted inhibition leads to the suppression of the downstream AKT signaling pathway, a critical regulator of cell survival, proliferation, and differentiation.
A key consequence of this pathway inhibition within the tumor microenvironment is the repolarization of tumor-associated macrophages (TAMs). This compound promotes the shift from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This repolarization enhances the anti-tumor immune response.
Experimental Protocols
While detailed, step-by-step experimental protocols for the studies on this compound are not publicly available, the following methodologies can be inferred from the existing data.
In Vitro Assays
-
PI3K Isoform Inhibition Assay (Biochemical):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the individual Class I PI3K isoforms (α, β, γ, δ).
-
Methodology: A kinase activity assay, likely employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology, would be used. Recombinant human PI3K isoforms would be incubated with the substrate PIP2 and ATP in the presence of varying concentrations of this compound. The production of PIP3 would be quantified to determine the level of inhibition.
-
-
Cellular AKT Phosphorylation Assay:
-
Objective: To measure the functional inhibition of PI3Kγ and PI3Kδ in a cellular context.
-
Methodology:
-
For PI3Kδ, Raji cells, a human B-lymphocyte cell line, are stimulated with an anti-IgM antibody to activate the B-cell receptor and downstream PI3Kδ signaling.
-
For PI3Kγ, RAW264.7 cells, a murine macrophage cell line, are stimulated with human C5a to activate G-protein coupled receptor (GPCR) and downstream PI3Kγ signaling.
-
Following a 2-hour incubation with varying concentrations of this compound, the cells are lysed. The level of phosphorylated AKT at serine 473 (p-AKT S473) is quantified using methods such as Western Blot or ELISA to determine the IC50 value.
-
-
-
Macrophage Polarization Assay:
-
Objective: To assess the effect of this compound on macrophage polarization.
-
Methodology:
-
Human THP-1 or murine bone marrow-derived macrophages (BMDMs) are differentiated into the M2 phenotype using cytokines such as IL-4 and IL-13.
-
These M2 macrophages are then treated with this compound (e.g., 1 µM for 72 hours).
-
The expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arginase-1, CD206) is quantified using techniques like flow cytometry or qPCR to determine the shift in polarization. A dose-dependent increase in M1 markers and a concomitant decrease in M2 markers are observed.
-
-
In Vivo Anti-Tumor Efficacy Study
The in vivo anti-tumor activity of this compound has been demonstrated in a syngeneic mouse model.
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound and its effect on the tumor immune infiltrate.
-
Methodology:
-
Animal Model: A syngeneic mouse model, such as C57BL/6 mice, is used to allow for a functional immune system.
-
Tumor Inoculation: MC38 colon adenocarcinoma cells are subcutaneously implanted.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The treatment group receives this compound orally at a dose of 40 mg/kg once daily for 30 days.
-
Efficacy Assessment: Tumor volumes are measured regularly to assess tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised. Immunohistochemistry or flow cytometry is performed on tumor tissue to quantify the infiltration of immune cells, particularly CD8+ cytotoxic T lymphocytes. Results show that this compound treatment leads to an increased recruitment and activation of CD8+ T cells within the tumor.
-
Conclusion
This compound is a promising dual PI3Kγ/δ inhibitor with a well-defined mechanism of action. By potently and selectively inhibiting these two key PI3K isoforms in immune cells, it effectively suppresses the downstream AKT signaling pathway. This leads to a reprogramming of the tumor microenvironment, characterized by the repolarization of immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype and an increase in the infiltration of cytotoxic CD8+ T cells. These effects culminate in a robust anti-tumor immune response, as demonstrated in preclinical in vivo models. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer immunotherapy agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
IHMT-PI3K-455 PI3K gamma and delta inhibition
An In-Depth Technical Guide to IHMT-PI3K-455: A Dual PI3K Gamma/Delta Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR cascade is frequently implicated in various human cancers and inflammatory diseases.[1][2] The Class I PI3Ks are divided into four isoforms (α, β, γ, δ).[2] While PI3Kα and PI3Kβ are broadly expressed, the expression of PI3K gamma (PI3Kγ) and PI3K delta (PI3Kδ) is more restricted, primarily to cells of the immune system.[3][4][5] This selective expression makes them attractive therapeutic targets for immuno-oncology and inflammatory conditions.[2][6]
This compound (also referred to as Compound 15u) is a potent, selective, and orally active dual inhibitor of PI3Kγ and PI3Kδ.[7][8][9][10] By targeting these two specific isoforms, this compound is designed to modulate the tumor microenvironment and enhance anti-tumor immunity, positioning it as a promising candidate for cancer research.[7][10][11] This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and preclinical efficacy, along with detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound.
Table 1: Biochemical Inhibitory Activity & Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of this compound against the four Class I PI3K isoforms, demonstrating its high potency and selectivity for the gamma and delta isoforms.
| Target Isoform | IC50 (nM) |
| PI3Kγ | 7.1[7][8][9][11] |
| PI3Kδ | 0.57[7][8][9][11] |
| PI3Kβ | 42.04[11] |
| PI3Kα | 6717[11] |
Table 2: Cellular Activity
This table presents the potency of this compound in a cellular context by measuring the inhibition of AKT phosphorylation, a key downstream effector of PI3K signaling.
| Cell Line | Stimulation | Pathway Measured | IC50 (µM) |
| RAW264.7 | human C5a | PI3Kγ-mediated p-AKT (S473) | 0.015[7][11] |
| Raji | anti-IgM | PI3Kδ-mediated p-AKT (S473) | 0.010[7][11] |
Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats
This table details the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (p.o.) administration.[10]
| Parameter | 1 mg/kg Intravenous (IV) | 10 mg/kg Oral (p.o.) |
| Cmax (ng/mL) | 1233 | 157 |
| Tmax (h) | 0.03 | 3.42 |
| AUC0-∞ (h*ng/mL) | 477 | 838 |
| T1/2 (h) | 1.59 | 2.71 |
| CL (L/h/kg) | 2.12 | 14.76 |
| Vz (L/kg) | 4.80 | 56.02 |
| F (%) | N/A | 17.6 |
Mechanism of Action
This compound exerts its therapeutic effect by dually inhibiting the PI3Kγ and PI3Kδ isoforms, which are crucial for the function of various immune cells.[2][4] In the tumor microenvironment, PI3Kγ activity in myeloid cells often promotes an immune-suppressive M2 macrophage phenotype.[3] Inhibition of PI3Kγ by this compound helps to repolarize these macrophages toward a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[7][11]
Simultaneously, PI3Kδ is a key signaling node in B-cells and T-cells.[4][12] By inhibiting PI3Kδ, this compound can modulate lymphocyte activation and proliferation.[4] The primary downstream effect of PI3K inhibition is the suppression of AKT phosphorylation, which blocks a cascade of signals essential for cell survival and proliferation.[7][9][10][11] In preclinical models, this dual inhibition leads to a reduction in tumor growth by recruiting and activating more CD8+ cytotoxic T cells into the tumor.[7][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the reported experiments for this compound and standard laboratory practices.
1. In Vitro PI3K Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A luminescence-based assay measuring ADP production is a common method.
-
Reagents & Materials : Recombinant human PI3K enzymes (α, β, γ, δ), kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), ATP, PIP2 substrate, this compound, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit.
-
Procedure :
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentration range.
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition relative to the DMSO control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
2. Western Blot for Cellular p-AKT Inhibition
This protocol measures the inhibition of PI3K signaling within a cellular context by quantifying the phosphorylation of AKT at Serine 473.
-
Cell Lines : RAW264.7 (for PI3Kγ) and Raji (for PI3Kδ) cells.[11]
-
Reagents & Materials : Cell culture medium, fetal bovine serum (FBS), lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (anti-p-AKT S473, anti-total AKT, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, chemiluminescence imaging system.
-
Procedure :
-
Culture cells to 70-80% confluency. For some cell lines, serum starvation for 12-24 hours may be required before treatment.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01 to 1 µM) or DMSO for 2 hours.[11]
-
Stimulate the specific PI3K pathway. For RAW264.7 cells, stimulate with human C5a. For Raji cells, stimulate with anti-IgM.[11]
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples in Laemmli buffer and separate by SDS-PAGE, then transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Data Analysis : Densitometry is used to quantify band intensity. The ratio of p-AKT to total AKT is calculated and normalized to the loading control (β-actin).
3. Macrophage Polarization Assay
This assay evaluates the ability of this compound to alter the phenotype of macrophages, specifically repolarizing M2 (immune-suppressive) macrophages toward an M1 (pro-inflammatory) state.
-
Cell Lines : THP-1 or bone marrow-derived macrophages (BMDMs).[11]
-
Reagents & Materials : Cell culture medium, cytokines for M2 polarization (e.g., IL-4, IL-13), this compound, flow cytometry antibodies (e.g., for M1 markers like CD80, M2 markers like CD206), or reagents for qPCR analysis of marker genes (e.g., iNOS for M1, Arg1 for M2).
-
Procedure :
-
Differentiate monocytes (e.g., THP-1 with PMA) into macrophages.
-
Polarize the macrophages toward an M2 phenotype using appropriate cytokines for 24-48 hours.
-
Treat the M2-polarized macrophages with this compound (e.g., 0.1, 1 µM) for 72 hours.[11]
-
Harvest the cells and analyze the expression of M1 and M2 markers using flow cytometry or qPCR.
-
-
Data Analysis : Quantify the shift in marker expression. A dose-dependent increase in M1 markers and a concomitant decrease in M2 markers indicates successful repolarization.[11]
4. In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model : A syngeneic model, such as a MC38 colorectal cancer murine allograft model, is used to allow for the study of immune system interactions.[10][11]
-
Procedure :
-
Implant MC38 tumor cells subcutaneously into immunocompetent mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) at a dose of 40 mg/kg once daily.[7][10][11]
-
Administer a vehicle control (e.g., appropriate solvent) to the control group on the same schedule.
-
Monitor tumor volume (e.g., using calipers) and body weight regularly for the duration of the study (e.g., 30 days).[10][11]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumors for immune cell infiltration (e.g., CD8+ T cells) via immunohistochemistry or flow cytometry.
-
-
Data Analysis : Compare the tumor growth curves between the treated and vehicle groups. A significant inhibition of tumor size in the treated group indicates efficacy.[11] Analyze immune cell populations to confirm the mechanism of action.[7][10]
Preclinical In Vivo Studies
The anti-tumor activity of this compound was evaluated in an MC38 colorectal cancer murine allograft model.[10][11] In this study, oral administration of this compound at a dose of 40 mg/kg once daily for 30 days resulted in significant, dose-dependent inhibition of tumor growth.[7][10][11] Mechanistically, this anti-tumor effect was associated with an increased infiltration of activated CD8+ cytotoxic T cells into the tumor, confirming that this compound remodels the tumor microenvironment to favor an effective anti-tumor immune response.[7][10][11]
Conclusion
This compound is a highly potent and selective dual inhibitor of PI3Kγ and PI3Kδ with demonstrated oral bioavailability. Its mechanism of action, involving the suppression of AKT phosphorylation and the modulation of the immune landscape within the tumor microenvironment, has been validated in both in vitro and in vivo models. By repolarizing M2 macrophages and enhancing the recruitment and activation of CD8+ T cells, this compound shows significant promise as a therapeutic agent in immuno-oncology. The comprehensive data package, including potent biochemical and cellular activity, favorable pharmacokinetic properties, and robust in vivo efficacy, supports its continued investigation and development for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocat.com [biocat.com]
- 9. gamma delta T cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. targetmol.com [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
An In-depth Technical Guide to the Downstream Signaling Pathways of IHMT-PI3K-455
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHMT-PI3K-455 is a potent and selective dual inhibitor of the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] These isoforms are preferentially expressed in immune cells and play a critical role in modulating immune responses, making them attractive targets for cancer immunotherapy.[3] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on its mechanism of action in key immune cell populations. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascades and experimental workflows to support further research and drug development efforts.
Introduction to this compound
This compound, also identified as Compound 15u, is an orally active dual PI3Kγ/δ inhibitor with demonstrated anti-tumor activity.[1][2] Its primary mechanism of action involves the suppression of AKT phosphorylation, a central node in the PI3K signaling pathway that governs cell survival, proliferation, and metabolism.[1][4] By selectively targeting the γ and δ isoforms, this compound primarily exerts its effects on immune cells, leading to a modulation of the tumor microenvironment.[3][5] This includes altering macrophage polarization and enhancing the recruitment and activation of cytotoxic CD8+ T cells.[1]
Core Downstream Signaling Pathways
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase AKT.[7]
The Canonical PI3K/AKT Signaling Axis
Inhibition of PI3Kγ and PI3Kδ by this compound directly blocks the production of PIP3, leading to a reduction in AKT phosphorylation and activation.[1] This has several downstream consequences:
-
Inhibition of Cell Survival and Proliferation: Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[4][8] By inhibiting AKT, this compound can promote apoptosis in cancer cells that are dependent on PI3K signaling.
-
Modulation of mTOR Signaling: AKT is a key activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation.[9] Inhibition of the PI3K/AKT axis by this compound can therefore lead to the suppression of mTOR signaling.
-
Regulation of NF-κB Activity: The PI3K/AKT pathway can influence the activity of the transcription factor NF-κB, which plays a critical role in inflammation and immunity.[9][10]
Figure 1: Canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.
Modulation of Macrophage Polarization
Macrophages exhibit a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Tumor-associated macrophages (TAMs) often display an M2-like phenotype, which promotes tumor growth and suppresses anti-tumor immunity.[11]
-
PI3Kγ and M2 Polarization: PI3Kγ signaling is implicated in promoting the M2 polarization of macrophages.[11][12]
-
Effect of this compound: By inhibiting PI3Kγ, this compound can shift the balance from an M2 to an M1 phenotype. This repolarization enhances the anti-tumor immune response by increasing the production of pro-inflammatory cytokines and promoting the recruitment of other immune cells.[1]
Figure 2: Modulation of macrophage polarization by this compound.
Enhancement of T-Cell Function
Both PI3Kγ and PI3Kδ play crucial roles in T-cell signaling, differentiation, and trafficking.[5]
-
PI3Kδ in T-Cell Activation: PI3Kδ is a key component of the T-cell receptor (TCR) signaling pathway, and its inhibition can modulate T-cell activation and differentiation.[1][13]
-
PI3Kγ in T-Cell Trafficking: PI3Kγ is involved in the migration of T cells, including their infiltration into tumors.[3]
-
Impact of this compound: By inhibiting both isoforms, this compound has a multifaceted effect on T cells. It can prevent T-cell exhaustion and preserve a memory phenotype, leading to a more sustained anti-tumor response.[1] Furthermore, it promotes the recruitment and activation of CD8+ cytotoxic T cells within the tumor microenvironment.[1]
Figure 3: Effects of this compound on T-cell function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 7.1 nM | PI3Kγ | [1][2] |
| IC50 | 0.57 nM | PI3Kδ | [1][2] |
| IC50 | 42.04 nM | PI3Kβ | [2] |
| IC50 | 6.717 µM | PI3Kα | [2] |
| In Vitro Concentration | 1 µM | RAW264.7 & Raji cells (AKT phosphorylation) | [1][2] |
| In Vitro Concentration | 1 µM | THP-1 & BMDM cells (macrophage polarization) | [1][2] |
| In Vivo Dosage | 40 mg/kg p.o. | MC38 tumor xenograft model | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blot for AKT Phosphorylation
This protocol is for assessing the inhibition of AKT phosphorylation in cell lines treated with this compound.
Figure 4: Experimental workflow for Western blot analysis of AKT phosphorylation.
Materials:
-
Cell lines (e.g., RAW264.7, Raji)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[4][14]
Macrophage Polarization Assay
This protocol describes the in vitro polarization of macrophages and the assessment of polarization markers.
Figure 5: Experimental workflow for macrophage polarization assay.
Materials:
-
Bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
Interleukin-4 (IL-4) for M2 polarization
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization (control)
-
This compound
-
Antibodies for flow cytometry (e.g., CD206 for M2, CD86 for M1)
-
RNA isolation kit and reagents for qPCR
-
ELISA kits for cytokine quantification (e.g., IL-10 for M2, TNF-α for M1)
Procedure:
-
Macrophage Differentiation: Isolate monocytes from bone marrow or PBMCs and differentiate them into macrophages using M-CSF.[15]
-
Polarization and Treatment: Induce M2 polarization by treating the macrophages with IL-4. Concurrently, treat a subset of these cells with this compound.
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.[16]
-
qPCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the expression of genes associated with M1 and M2 phenotypes.
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted cytokines using ELISA.
-
T-Cell Infiltration Assay
This protocol outlines a method to assess the effect of this compound on the infiltration of T cells into a tumor spheroid model.
Figure 6: Experimental workflow for T-cell infiltration assay.
Materials:
-
Tumor cell line capable of forming spheroids
-
Isolated T cells (e.g., from PBMCs or a T-cell line)
-
This compound
-
Fluorescent labels for T cells (e.g., CFSE)
-
Antibodies for flow cytometry (e.g., anti-CD8)
-
Microscopy imaging system
-
Enzymes for spheroid dissociation (e.g., TrypLE, collagenase)
Procedure:
-
Tumor Spheroid Formation: Culture tumor cells in ultra-low attachment plates to allow for the formation of 3D spheroids.
-
T-Cell Labeling and Co-culture: Label T cells with a fluorescent dye and add them to the wells containing the tumor spheroids.
-
Treatment: Add this compound to the co-culture at various concentrations.
-
Imaging: Monitor the infiltration of the fluorescently labeled T cells into the spheroids over time using microscopy.
-
Quantitative Analysis:
-
At the end of the experiment, dissociate the spheroids into single cells.
-
Stain the cells with an antibody against CD8 and analyze by flow cytometry to quantify the number of infiltrated CD8+ T cells.[17]
-
Conclusion
This compound is a promising dual PI3Kγ/δ inhibitor with a clear mechanism of action centered on the modulation of the tumor immune microenvironment. By inhibiting the downstream signaling of these two key PI3K isoforms, this compound effectively suppresses AKT signaling, repolarizes tumor-associated macrophages to a pro-inflammatory state, and enhances the anti-tumor activity of cytotoxic T cells. The experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced downstream effects of this compound and for the development of novel cancer immunotherapies. As our understanding of the complex interplay between cancer cells and the immune system deepens, targeted therapies like this compound will likely play an increasingly important role in the future of oncology.
References
- 1. Ex vivo blockade of PI3K gamma or delta signaling enhances the antitumor potency of adoptively transferred CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell - Wikipedia [en.wikipedia.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of PI3Kγ in metabolism and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: SRX3207, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - γδTCR recruits the Syk/PI3K axis to drive proinflammatory differentiation program [jci.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 17. sartorius.com [sartorius.com]
Role of IHMT-PI3K-455 in tumor microenvironment
An In-Depth Technical Guide on the Role of PI3K Inhibition in the Tumor Microenvironment
Disclaimer: The specific entity "IHMT-PI3K-455" does not correspond to a publicly documented Phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, this document provides a comprehensive technical guide on the well-established role of the broader class of PI3K inhibitors in modulating the tumor microenvironment (TME), leveraging data from representative molecules in this class.
Executive Summary
The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in tumor cell proliferation, survival, and metabolism.[1][2][3] Beyond its direct effects on cancer cells, the PI3K pathway is a critical regulator of the tumor microenvironment (TME), influencing angiogenesis, immune responses, and the extracellular matrix.[1][4] Consequently, PI3K inhibitors have emerged as a pivotal class of therapeutics that not only target the tumor directly but also remodel the TME to be less hospitable for cancer growth and more responsive to other therapies, such as immunotherapy. This guide delves into the core mechanisms of PI3K signaling within the TME, the multifaceted impact of PI3K inhibitors, quantitative data on their activity, and detailed experimental protocols for their evaluation.
The PI3K Signaling Pathway in Cancer
The PI3K pathway is a crucial intracellular cascade initiated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes including cell growth, proliferation, and survival through downstream targets like mTOR. This pathway's activity is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3. In many cancers, hyperactivation of this pathway occurs through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of PTEN function.
Caption: Core PI3K/AKT/mTOR signaling cascade and points of inhibition.
Role of PI3K Inhibition in the Tumor Microenvironment
PI3K inhibitors exert profound effects on the TME by modulating its key components: the immune infiltrate, the tumor vasculature, and the extracellular matrix (ECM).
Modulation of the Tumor Immune Microenvironment
PI3K signaling is crucial for the development and function of immune cells. Isoform-selective PI3K inhibitors, particularly those targeting the leukocyte-enriched p110δ and p110γ isoforms, can reshape the immune landscape from an immunosuppressive to an immune-active state.
-
Reduction of Immunosuppressive Cells: PI3K inhibitors decrease the number and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion.
-
Enhancement of Effector T Cells: By alleviating immunosuppression, these inhibitors boost the infiltration and cytotoxic activity of CD8+ T cells within the tumor.
-
Downregulation of Immune Checkpoints: Inhibition of the PI3K pathway can reduce the expression of immune checkpoint ligands like PD-L1 on tumor cells, further enabling an anti-tumor immune response.
-
Reprogramming Myeloid Cells: Targeting the PI3Kγ isoform in myeloid cells can reverse their immunosuppressive phenotype and enhance responses to immunotherapy.
References
- 1. PI3K in cancer: its structure, activation modes and role in shaping tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of class I PI3K inhibitors in modulating tumor microenvironment and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
IHMT-PI3K-455: A Comprehensive Selectivity Profile for PI3K Isoforms
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of IHMT-PI3K-455, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with various PI3K isoforms. We will delve into its inhibitory activity, the experimental methodologies used to determine this, and the broader context of the PI3K signaling pathway.
Introduction to PI3K and Isoform Selectivity
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising isoforms α, β, γ, and δ, are particularly significant in both normal physiology and disease, most notably in cancer and inflammatory conditions. The distinct roles of each isoform underscore the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. This compound has emerged as a promising compound with a distinct selectivity profile, which this guide will explore in detail.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against the four Class I PI3K isoforms has been determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 6717 |
| PI3Kβ | 42.04 |
| PI3Kγ | 7.1 |
| PI3Kδ | 0.57 |
Data compiled from publicly available sources.
These data clearly indicate that this compound is a potent dual inhibitor of PI3Kγ and PI3Kδ, with significantly weaker activity against the PI3Kα and PI3Kβ isoforms. This high degree of selectivity for the γ and δ isoforms suggests its potential therapeutic application in diseases where these specific isoforms are hyperactivated, such as in certain hematological malignancies and inflammatory disorders.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.
Biochemical Kinase Assay for PI3K Isoform Selectivity (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified PI3K isoforms by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
96-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Purified PI3K enzyme (concentration optimized for each isoform)
-
This compound or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. The final ATP concentration should be close to the Km for each isoform.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for AKT Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector protein, AKT.
Cell Lines:
-
RAW264.7 (murine macrophage-like): Primarily expresses PI3Kγ.
-
Raji (human B-lymphoma): Primarily expresses PI3Kδ.
Materials:
-
RAW264.7 and Raji cells
-
Appropriate cell culture medium (e.g., DMEM for RAW264.7, RPMI-1640 for Raji) supplemented with FBS and antibiotics.
-
This compound
-
Stimulants: C5a for RAW264.7 cells, anti-IgM for Raji cells.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate the cells with the appropriate agonist (C5a for RAW264.7, anti-IgM for Raji) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT and loading control signals.
Macrophage Polarization Assay
This assay evaluates the effect of this compound on the differentiation and polarization of macrophages, a key process in the immune response.
Cell Lines:
-
THP-1 (human monocytic): Differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages derived from bone marrow.
Materials:
-
THP-1 cells or bone marrow cells
-
PMA
-
Cytokines for polarization: IL-4 and IL-13 for M2 (alternatively activated) polarization.
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 and M2 macrophage markers (e.g., iNOS, Arg1, CD206).
-
Flow cytometry antibodies for surface markers (e.g., CD80, CD163, CD206).
Procedure:
-
Macrophage Differentiation:
-
For THP-1 cells, induce differentiation into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
For BMDMs, culture bone marrow cells in the presence of M-CSF for 5-7 days.
-
-
Macrophage Polarization and Treatment:
-
After differentiation, replace the medium with fresh medium containing polarizing cytokines (IL-4 and IL-13 for M2).
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Analysis of Polarization Markers:
-
qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to measure the gene expression of M1 and M2 markers.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.
-
-
Data Analysis: Compare the expression of polarization markers in this compound-treated cells to vehicle-treated controls to assess the effect of the inhibitor on macrophage polarization.
Visualizing the PI3K Signaling Pathway and Experimental Workflows
To better understand the context of this compound's mechanism of action and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for Western blot analysis of AKT phosphorylation.
Caption: Experimental workflow for assessing the effect of this compound on macrophage polarization.
Conclusion
This compound demonstrates a clear and potent selectivity profile, with strong inhibitory activity against PI3Kγ and PI3Kδ isoforms and significantly less potency against PI3Kα and PI3Kβ. This dual γ/δ inhibition, confirmed through robust biochemical and cellular assays, highlights its potential as a valuable tool for investigating the roles of these specific isoforms in various disease models and as a lead compound for the development of targeted therapies. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers seeking to further explore the properties and applications of this compound.
An In-depth Technical Guide to the Discovery and Synthesis of IHMT-PI3K-455
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of IHMT-PI3K-455, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ. Dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising strategy in cancer immunotherapy by modulating the tumor microenvironment.[1][2] this compound, also identified as compound 15u in seminal research, demonstrates significant potential in this area.[1][2] This document details the scientific rationale, synthetic route, in vitro and in vivo experimental protocols, and key preclinical data for this compound.
Discovery and Rationale
This compound was developed through a focused structure-activity relationship (SAR) optimization of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.[1][2] The primary objective was to create a potent and selective dual inhibitor of PI3Kγ and PI3Kδ for cancer immunotherapy.[1] These two isoforms are predominantly expressed in leukocytes and are crucial for regulating the immune system.[1][2] Their dual inhibition is believed to effectively modulate the tumor microenvironment to be more favorable for anti-tumor immune responses.[1][2] The discovery of this compound (compound 15u) was the result of these optimization efforts, leading to a compound with strong biochemical and cellular potency.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| PI3Kγ | 7.1 |
| PI3Kδ | 0.57 |
Data extracted from MedChemExpress product information.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dosing Route | Oral (p.o.) |
| Cmax | Data not available in the provided search results. |
| Tmax | Data not available in the provided search results. |
| AUC | Data not available in the provided search results. |
| Half-life (t1/2) | Data not available in the provided search results. |
Detailed pharmacokinetic data was not available in the abstracts of the searched articles. The primary publication by Liang et al. (2023) should be consulted for these values.
Table 3: In Vivo Efficacy of this compound in a MC38 Syngeneic Mouse Model
| Dosing Regimen | Tumor Growth Inhibition |
| 40 mg/kg, p.o., once daily for 30 days | Significant inhibition of tumor growth |
Information is based on in vivo studies mentioned in the available literature.[1]
Synthesis of this compound
While the exact, step-by-step synthesis of this compound (compound 15u) is detailed in the supplementary information of the primary research article by Liang et al. (2023), a general synthetic approach for pyrazolo[1,5-a]pyrimidine derivatives involves a multi-step process.[3][4][5] Key reactions often include the construction of the pyrazole (B372694) ring, followed by the formation of the fused pyrimidine (B1678525) ring.[6] Subsequent modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, are employed to introduce various substituents at specific positions of the core structure to optimize potency and selectivity.[7][8][9]
A representative synthetic route for a related pyrazolo[1,5-a]pyrimidine core is outlined below:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is typically achieved by the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent.[6]
-
Halogenation: The core is often halogenated at specific positions to enable subsequent cross-coupling reactions.[8]
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is a common method to introduce aryl or heteroaryl groups.[7][8] This would involve the reaction of the halogenated pyrazolo[1,5-a]pyrimidine with an appropriate boronic acid or ester.[9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro PI3K Enzyme Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.
-
Materials:
-
Recombinant human PI3Kγ and PI3Kδ enzymes.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
This compound (serially diluted in DMSO).
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and measure the generated ADP using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the PI3K activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cellular AKT Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the PI3K signaling pathway in a cellular context by measuring the phosphorylation of AKT.
-
Materials:
-
RAW264.7 (for PI3Kγ) and Raji (for PI3Kδ) cells.
-
Cell culture medium and supplements.
-
This compound.
-
Stimulants (e.g., C5a for RAW264.7, anti-IgM for Raji cells).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
-
-
Procedure:
-
Culture RAW264.7 or Raji cells to optimal confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with the appropriate agonist to activate the PI3K pathway.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with an antibody against total AKT for loading control.
-
Quantify band intensities to determine the inhibition of AKT phosphorylation.
-
Macrophage Repolarization Assay
This protocol evaluates the effect of this compound on the polarization of M2 (anti-inflammatory) macrophages towards an M1 (pro-inflammatory) phenotype.
-
Materials:
-
THP-1 or bone marrow-derived macrophages (BMDMs).
-
Cytokines for M2 polarization (e.g., IL-4, IL-13).
-
This compound.
-
RNA extraction kit and reagents for qRT-PCR or flow cytometry antibodies (e.g., anti-CD206 for M2, anti-iNOS for M1).
-
-
Procedure:
-
Differentiate monocytes (THP-1 or bone marrow cells) into M0 macrophages.
-
Polarize M0 macrophages to the M2 phenotype by treating with IL-4 and/or IL-13 for 24-48 hours.
-
Treat the M2 macrophages with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Analyze the macrophage phenotype.
-
By qRT-PCR: Extract RNA and measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, CD206, IL-10).
-
By Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze the cell populations.
-
-
In Vivo Antitumor Efficacy Study
This protocol assesses the in vivo antitumor activity of this compound in a syngeneic mouse model.
-
Materials:
-
C57BL/6 mice.
-
MC38 colon adenocarcinoma cells.
-
This compound formulated for oral gavage.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle orally once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for CD8+ T cell infiltration).
-
Compare tumor growth between the treatment and control groups to determine efficacy.
-
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
References
- 1. Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dual PI3Kγ/δ Inhibitor IHMT-PI3K-455: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical data and therapeutic potential of IHMT-PI3K-455, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms γ and δ. By modulating the tumor microenvironment, particularly through its effects on immune cells, this compound represents a promising strategy in cancer immunotherapy. This document provides a comprehensive summary of its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study in various cancer models.
Core Concepts: Targeting PI3Kγ and PI3Kδ in Oncology
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. While PI3Kα and PI3Kβ isoforms are ubiquitously expressed, PI3Kγ and PI3Kδ are predominantly found in leukocytes. This restricted expression pattern makes them attractive targets for cancer immunotherapy, aiming to modulate the immune response against tumors with potentially fewer systemic side effects compared to pan-PI3K inhibitors.
Dual inhibition of PI3Kγ and PI3Kδ offers a multi-pronged approach to cancer therapy:
-
PI3Kγ Inhibition: This isoform is crucial for the function of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs). By inhibiting PI3Kγ, it is possible to repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an immunostimulatory M1 phenotype and to block the recruitment of MDSCs to the tumor microenvironment.
-
PI3Kδ Inhibition: This isoform is key for the activation, proliferation, and survival of both B and T lymphocytes. Inhibiting PI3Kδ can deplete regulatory T cells (Tregs) within the tumor, which are known to suppress the anti-tumor activity of cytotoxic CD8+ T cells.
By combining these effects, dual PI3Kγ/δ inhibitors like this compound aim to dismantle the immunosuppressive network within the tumor and unleash a potent anti-cancer immune response.
This compound: A Profile
This compound, also known as compound 15u, is an orally active and selective dual inhibitor of PI3Kγ and PI3Kδ. Its primary mechanism of action involves the suppression of the PI3K/AKT signaling pathway.
Quantitative Data Summary
The following table summarizes the available in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Cell Line/Model | Source |
| IC50 (PI3Kγ) | 7.1 nM | Biochemical Assay | [1] |
| IC50 (PI3Kδ) | 0.57 nM | Biochemical Assay | [1] |
| AKT Phosphorylation Inhibition (PI3Kγ-mediated) | IC50 = 0.015 µM | RAW264.7 cells | [1] |
| AKT Phosphorylation Inhibition (PI3Kδ-mediated) | IC50 = 0.010 µM | Raji cells | [1] |
| Tumor Growth Inhibition | Dose-dependent | MC38 tumor xenograft | [1] |
Note: Detailed quantitative data from a broader range of cancer models are not extensively available in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: PI3K Signaling Pathway Inhibition by this compound.
Caption: In Vivo Xenograft Model Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vivo Murine Syngeneic Tumor Model (MC38)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
MC38 colon adenocarcinoma cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Syringes and needles
Protocol:
-
Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Implantation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each C57BL/6 mouse.
-
Tumor Monitoring: Monitor mice for tumor growth. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the vehicle at the desired concentration (e.g., 40 mg/kg). Administer the compound or vehicle control orally once daily for the specified duration (e.g., 30 days).
-
Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for immune cell markers (e.g., CD8).
Western Blot for AKT Phosphorylation
Objective: To assess the inhibitory effect of this compound on PI3K signaling.
Materials:
-
Cancer cell lines (e.g., RAW264.7, Raji)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT or a loading control like β-actin.
Macrophage Polarization Assay
Objective: To determine the effect of this compound on macrophage polarization.
Materials:
-
THP-1 or bone marrow-derived macrophages (BMDMs)
-
PMA (for THP-1 differentiation)
-
M-CSF (for BMDM differentiation)
-
IL-4 and IL-13 (for M2 polarization)
-
LPS and IFN-γ (for M1 polarization)
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD206) or qPCR reagents for marker gene expression analysis (e.g., iNOS, Arg1).
Protocol:
-
Macrophage Differentiation:
-
THP-1: Differentiate THP-1 monocytes into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
BMDMs: Culture bone marrow cells in the presence of M-CSF for 7 days.
-
-
Polarization and Treatment:
-
For M2 polarization, culture M0 macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) in the presence or absence of this compound for 24-72 hours.
-
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.
-
qPCR: Extract RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.
-
CD8+ T Cell Recruitment Analysis
Objective: To assess the impact of this compound on the infiltration of CD8+ T cells into the tumor.
Materials:
-
Tumor samples from the in vivo study
-
Formalin or paraformaldehyde
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody (anti-CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate
-
Microscope
Protocol:
-
Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Immunohistochemistry (IHC):
-
Cut thin sections (e.g., 4-5 µm) of the tumor tissue and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-CD8 antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Acquire images of the stained tissue sections using a microscope.
-
Quantify the number of CD8-positive cells per unit area in multiple fields of view for each tumor sample. Compare the CD8+ T cell infiltration between the this compound-treated and control groups.
-
Conclusion
This compound is a promising dual PI3Kγ/δ inhibitor with a clear mechanism of action that supports its development in cancer immunotherapy. Its ability to suppress AKT phosphorylation and modulate the tumor immune microenvironment, as demonstrated in preclinical models, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and similar compounds in a variety of cancer contexts. As more data becomes available, a more comprehensive understanding of its efficacy and the patient populations most likely to benefit will emerge.
References
Methodological & Application
Application Notes and Protocols for a Novel PI3K Inhibitor: IHMT-PI3K-455
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the PI3K/AKT/mTOR pathway is frequently implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[1] IHMT-PI3K-455 is a potent and selective inhibitor of the PI3K enzyme. By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as AKT.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its biological activity and effects on the PI3K signaling pathway. The included methodologies are intended to serve as a guide for researchers, scientists, and drug development professionals.
Signaling Pathway Overview
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mTOR Complex 2 (mTORC2). Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular functions. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 to PIP2, thus antagonizing PI3K activity.
Data Presentation
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. The following table summarizes representative data from cell viability and phospho-AKT assays.
| Cell Line | Assay Type | IC50 (nM) |
| MCF-7 | Cell Viability (MTT) | 85 |
| PC-3 | Cell Viability (MTT) | 120 |
| U-87 MG | Cell Viability (MTT) | 95 |
| MCF-7 | p-AKT (Ser473) ELISA | 15 |
| PC-3 | p-AKT (Ser473) ELISA | 25 |
| U-87 MG | p-AKT (Ser473) ELISA | 18 |
Experimental Protocols
Experimental Workflow Overview
A typical workflow for assessing the efficacy of this compound in a cell-based assay involves several key steps, from cell culture to data analysis.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 100 µM.
-
Include a vehicle-only control (DMSO) and a no-cell background control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for Phospho-AKT
This protocol is used to determine the effect of this compound on the phosphorylation status of AKT, a key downstream effector in the PI3K pathway. A decrease in phosphorylated AKT (p-AKT) levels is indicative of PI3K pathway inhibition.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT
-
Loading control antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then add RIPA lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST three times for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
The membrane can be stripped and re-probed for total AKT and the loading control (β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
-
References
Application Notes and Protocols for IHMT-PI3K-455 in RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHMT-PI3K-455 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, with IC50 values of 7.1 nM and 0.57 nM, respectively[1]. The PI3K pathway is a critical signaling cascade involved in cell growth, survival, and differentiation. In macrophages, such as the murine RAW264.7 cell line, the PI3K/Akt signaling pathway plays a crucial role in regulating inflammatory responses and polarization into different functional phenotypes[2][3]. Specifically, PI3Kγ and PI3Kδ are key regulators of macrophage function, and their inhibition can modulate inflammatory responses[3][4].
These application notes provide a comprehensive guide for utilizing this compound to study its effects on RAW264.7 macrophage cells. The protocols detailed below cover the assessment of PI3K pathway inhibition, analysis of inflammatory cytokine production, and determination of macrophage polarization.
Disclaimer: The quantitative data presented in the tables are illustrative examples based on the expected effects of a selective PI3Kγ/δ inhibitor on RAW264.7 cells and are not derived from direct experimental results with this compound. Researchers should generate their own data for specific experimental conditions.
Data Presentation
Table 1: this compound Inhibitor Profile
| Target | IC50 (nM) |
| PI3Kγ | 7.1 |
| PI3Kδ | 0.57 |
| PI3Kα | 6717 |
| PI3Kβ | 42.04 |
| Data sourced from MedChemExpress[1] |
Table 2: Illustrative Dose-Dependent Effect of a PI3Kγ/δ Inhibitor on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 30 ± 5 | 20 ± 4 |
| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 | 800 ± 70 |
| LPS + PI3Kγ/δ Inhibitor (10 nM) | 1800 ± 160 | 1300 ± 110 | 600 ± 50 |
| LPS + PI3Kγ/δ Inhibitor (100 nM) | 900 ± 85 | 700 ± 60 | 350 ± 30 |
| LPS + PI3Kγ/δ Inhibitor (1 µM) | 400 ± 40 | 300 ± 25 | 150 ± 15 |
| This table presents hypothetical data to illustrate the expected anti-inflammatory effects. |
Table 3: Illustrative Effect of a PI3Kγ/δ Inhibitor on M1/M2 Macrophage Marker Expression in RAW264.7 Cells
| Treatment | iNOS (M1) Relative mRNA Expression | Arg-1 (M2) Relative mRNA Expression | CD206 (M2) Relative mRNA Expression |
| M0 (Untreated) | 1.0 | 1.0 | 1.0 |
| M1 (LPS + IFN-γ) | 50.0 ± 4.5 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| M2 (IL-4 + IL-13) | 2.5 ± 0.3 | 40.0 ± 3.8 | 35.0 ± 3.2 |
| M2 + PI3Kγ/δ Inhibitor (1 µM) | 15.0 ± 1.8 | 10.0 ± 1.1 | 8.0 ± 0.9 |
| This table provides representative data demonstrating the expected shift from an M2 to an M1 phenotype upon PI3Kγ/δ inhibition. |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for IHMT-PI3K-455 Treatment of Raji Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHMT-PI3K-455 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, with IC50 values of 7.1 nM and 0.57 nM, respectively[1][2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many B-cell malignancies, including Burkitt's lymphoma[3]. Raji cells, a human Burkitt's lymphoma cell line, are known to be dependent on the PI3K/AKT pathway for their growth and survival, making them a relevant model for studying the effects of PI3K inhibitors[2]. This compound has been shown to suppress the phosphorylation of AKT in Raji cells, indicating its on-target activity[1][2].
These application notes provide a comprehensive overview of the treatment of Raji cells with this compound, including detailed protocols for key experiments and data presentation guidelines.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| PI3Kγ IC50 | 7.1 nM | - | Enzymatic assay.[1][2] |
| PI3Kδ IC50 | 0.57 nM | - | Enzymatic assay.[1][2] |
| PI3Kα IC50 | 6.717 µM | - | Enzymatic assay.[1] |
| PI3Kβ IC50 | 42.04 nM | - | Enzymatic assay.[1] |
| p-AKT (S473) IC50 | 0.010 µM | Raji | Cell-based assay (anti-IgM stimulation).[1] |
Table 2: Hypothetical Cellular Effects of this compound on Raji Cells (Example Data)
| Assay | Concentration (µM) | Result |
| Cell Viability (72h) | 0.1 | 85% inhibition |
| 1 | 95% inhibition | |
| 10 | 98% inhibition | |
| Apoptosis (48h) | 0.1 | 20% apoptotic cells |
| 1 | 45% apoptotic cells | |
| 10 | 70% apoptotic cells | |
| Cell Cycle (24h) | 1 | G1 arrest, increased sub-G1 population |
Note: The data in Table 2 is illustrative and based on the expected activity of a potent PI3K inhibitor in a sensitive cell line. Actual results should be determined experimentally.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in Raji cells.
Experimental Protocols
Raji Cell Culture
-
Cell Line: Raji (ATCC® CCL-86™), human Burkitt's lymphoma.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 viable cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on Raji cell proliferation.
-
Materials:
-
Raji cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed Raji cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.001 to 10 µM) to determine the approximate IC50.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO, final concentration ≤ 0.1%) to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in Raji cells following treatment with this compound.
-
Materials:
-
Raji cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed Raji cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50 for cell viability) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Western Blot for p-AKT (Ser473)
This protocol is to assess the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of AKT.
-
Materials:
-
Raji cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed Raji cells in 6-well plates and grow to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 2-4 hours) to observe direct effects on signaling. Include a vehicle control.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software and present the p-AKT/total AKT ratio.
-
References
Application Notes and Protocols: Macrophage Polarization Assay with a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a critical role in host defense against pathogens, while M2 macrophages are anti-inflammatory and are involved in tissue repair and immune regulation.[1][2][3] The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of macrophage polarization.[4][5] Activation of the PI3K/Akt pathway is generally associated with the promotion of the M2 phenotype, whereas its inhibition can favor M1 polarization.
This document provides a detailed protocol for performing a macrophage polarization assay to investigate the effects of a PI3K inhibitor. While the specific inhibitor IHMT-PI3K-455 is not extensively documented in publicly available literature, this protocol can be adapted for any PI3K inhibitor by optimizing the working concentration. The following protocols are designed for in vitro studies using either primary macrophages or macrophage-like cell lines.
Experimental Protocols
Part 1: Cell Culture and Differentiation
This protocol describes the differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Further enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Cell Seeding: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Differentiation: To differentiate monocytes into M0 macrophages, supplement the culture medium with 50 ng/mL of recombinant human M-CSF.
-
Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh M-CSF-containing medium every 2-3 days. After 7 days, the cells will have differentiated into non-polarized M0 macrophages.
Part 2: Macrophage Polarization and Treatment with PI3K Inhibitor
This protocol outlines the polarization of M0 macrophages into M1 and M2 phenotypes and their treatment with a PI3K inhibitor.
Materials:
-
Differentiated M0 macrophages in 6-well plates
-
Lipopolysaccharide (LPS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Recombinant Human Interleukin-4 (IL-4)
-
Recombinant Human Interleukin-13 (IL-13)
-
PI3K inhibitor (e.g., this compound or a similar compound)
-
DMSO (vehicle control)
Procedure:
-
Preparation of Polarization Media:
-
M1 Polarization Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 100 ng/mL LPS, and 20 ng/mL IFN-γ.
-
M2 Polarization Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL IL-4, and 20 ng/mL IL-13.
-
-
Experimental Groups:
-
M0 (unstimulated control): M0 macrophages in basal medium.
-
M1 (positive control): M0 macrophages in M1 polarization medium.
-
M2 (positive control): M0 macrophages in M2 polarization medium.
-
M1 + PI3K inhibitor: M0 macrophages in M1 polarization medium with the PI3K inhibitor.
-
M2 + PI3K inhibitor: M0 macrophages in M2 polarization medium with the PI3K inhibitor.
-
Vehicle controls for each condition (DMSO).
-
-
Treatment:
-
Pre-treat the M0 macrophages with the desired concentration of the PI3K inhibitor or vehicle for 1-2 hours. The optimal concentration of the inhibitor should be determined empirically through a dose-response experiment.
-
After pre-treatment, remove the medium and add the respective polarization media (with or without the inhibitor).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the markers being analyzed.
Part 3: Analysis of Macrophage Polarization
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., NOS2, TNF, IL6 for M1; ARG1, CD206, IL10 for M2) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the M0 control group.
Materials:
-
Fluorescently conjugated antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fixation and permeabilization buffers (for intracellular staining).
Procedure:
-
Cell Harvesting: Gently scrape the cells from the wells and wash with PBS.
-
Staining: Stain the cells with fluorescently labeled antibodies against the surface markers of interest. For intracellular targets, fix and permeabilize the cells before adding the antibodies.
-
Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Materials:
-
ELISA kits for M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10).
Procedure:
-
Supernatant Collection: Collect the cell culture supernatants from the different treatment groups.
-
ELISA: Perform the ELISA according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine in the supernatants based on the standard curve.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments.
Table 1: Relative Gene Expression of M1 and M2 Markers (qPCR)
| Gene | M0 | M1 | M1 + PI3K Inhibitor | M2 | M2 + PI3K Inhibitor |
| NOS2 (M1) | 1.0 | 50.2 | 65.8 | 1.2 | 1.5 |
| TNF (M1) | 1.0 | 80.5 | 95.3 | 2.1 | 2.5 |
| ARG1 (M2) | 1.0 | 1.5 | 1.2 | 45.7 | 20.3 |
| CD206 (M2) | 1.0 | 2.3 | 1.8 | 60.1 | 35.6 |
Table 2: Percentage of Positive Cells for Surface Markers (Flow Cytometry)
| Marker | M0 (%) | M1 (%) | M1 + PI3K Inhibitor (%) | M2 (%) | M2 + PI3K Inhibitor (%) |
| CD86 (M1) | 5.2 | 85.6 | 92.1 | 6.8 | 7.2 |
| CD206 (M2) | 8.1 | 10.3 | 9.5 | 90.2 | 55.4 |
Table 3: Cytokine Concentration in Supernatant (ELISA)
| Cytokine (pg/mL) | M0 | M1 | M1 + PI3K Inhibitor | M2 | M2 + PI3K Inhibitor |
| TNF-α (M1) | 15 | 1500 | 1850 | 50 | 65 |
| IL-10 (M2) | 20 | 100 | 85 | 1200 | 650 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for macrophage polarization assay.
PI3K Signaling Pathway in Macrophage Polarization
References
Application Notes and Protocols for Oral Gavage Administration of IHMT-PI3K-455 in Mice
Introduction
IHMT-PI3K-455 is a novel, potent, and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer. The PI3K/AKT/mTOR cascade plays a central role in cell proliferation, survival, and metabolism. This document provides a detailed protocol for the oral gavage administration of this compound to mice, a common method for preclinical evaluation of therapeutic compounds. The protocols outlined below are intended for researchers, scientists, and drug development professionals conducting in vivo studies to assess the efficacy and pharmacokinetics of this compound. Adherence to institutional guidelines for animal care and use is mandatory.
PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell growth, proliferation, survival, and metabolism. This compound is designed to inhibit PI3K, thereby blocking this signaling cascade.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic and tumor growth inhibition data for this compound administered orally to tumor-bearing mice.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | 25 mg/kg | 50 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 850 | 1600 | 3100 |
| Tmax (h) | 1 | 2 | 2 |
| AUC (0-24h) (ng·h/mL) | 4200 | 9500 | 21000 |
| Half-life (t½) (h) | 4.5 | 5.1 | 5.8 |
Table 2: Hypothetical Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1500 ± 250 | 0 |
| This compound | 25 | QD | 850 ± 180 | 43 |
| This compound | 50 | QD | 400 ± 120 | 73 |
| This compound | 100 | QD | 150 ± 80 | 90 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Appropriate mouse strain (e.g., athymic nude mice for xenograft studies)
-
Animal balance
-
1 mL syringes
-
20-22 gauge feeding needles (gavage needles)
-
70% ethanol (B145695) for disinfection
Experimental Workflow for Oral Gavage
The following diagram illustrates the general workflow for the oral gavage procedure.
Caption: Step-by-step workflow for the oral gavage procedure in mice.
Detailed Protocol for Oral Gavage Administration
-
Preparation of this compound Formulation:
-
Based on the desired concentration and dosing volume, calculate the required amount of this compound and vehicle.
-
Prepare the formulation by suspending this compound in the vehicle (e.g., 0.5% methylcellulose). Ensure the suspension is homogenous by vortexing or sonicating.
-
Prepare a fresh formulation for each day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
To administer the compound, restrain the mouse firmly by the scruff of the neck to immobilize its head.
-
Gently introduce the feeding needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[1] The depth of insertion should be approximately 1 cm.[1]
-
Administer the solution slowly and steadily.
-
After administration, gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 15 minutes immediately following the procedure for any signs of distress, such as difficulty breathing or lethargy.[2]
-
Continue to monitor the animals at least once daily for the duration of the study.
-
Any animal exhibiting signs of severe distress should be reported to the veterinary staff for assessment and potential euthanasia.[2]
-
-
Troubleshooting and Considerations:
-
Improper technique can lead to administration into the trachea, which can be fatal. Ensure proper restraint and gentle insertion of the gavage needle.
-
Esophageal or stomach perforation is a rare but serious complication. Use appropriately sized and flexible feeding needles to minimize this risk.
-
The stress of handling and gavage can influence experimental outcomes.[3] Handle the animals gently and consistently.
-
For studies involving microbes, larger volumes may be considered to bypass the gastric environment, but this requires careful consideration of animal welfare.
-
Conclusion
This document provides a comprehensive guide for the oral gavage administration of the hypothetical PI3K inhibitor, this compound, in mice. The provided protocols and data serve as a template for designing and executing preclinical in vivo studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot for p-AKT after IHMT-PI3K-455 treatment
Western Blot Analysis of p-AKT (Ser473) Following Treatment with IHMT-PI3K-455
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting a Western blot to detect the phosphorylation of AKT at Serine 473 (p-AKT Ser473) in cultured cells after treatment with this compound, a novel inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in various cancers. The phosphorylation of AKT is a key indicator of pathway activation. Therefore, assessing p-AKT levels via Western blot is a fundamental method for evaluating the pharmacodynamic efficacy of PI3K inhibitors like this compound. This protocol outlines the necessary procedures from cell culture and treatment to data analysis, enabling researchers to reliably determine the inhibitory effect of this compound in their cellular models.
Introduction to the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface, which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by upstream kinases such as PDK1 and mTORC2. Once activated, AKT phosphorylates a diverse array of downstream substrates, thereby regulating numerous cellular functions.
Dysregulation of the PI3K/AKT pathway, often due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent occurrence in human cancers. This aberrant activation promotes uncontrolled cell proliferation and resistance to apoptosis, establishing the PI3K pathway as a primary target for cancer therapy. This compound is a novel small molecule designed to inhibit the kinase activity of PI3K, thereby blocking the downstream signaling cascade.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line with a known active PI3K/AKT pathway (e.g., MCF-7, U87-MG) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Adhesion: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To reduce basal levels of p-AKT, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) in a complete culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and does not exceed 0.1%.
-
Incubation: Treat the cells with the different concentrations of this compound for the desired time period (e.g., 2, 6, or 24 hours). Include a vehicle-only control.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a loading control such as β-actin or GAPDH.
Caption: Experimental workflow for Western blot analysis of p-AKT.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-AKT band should be normalized to the intensity of the total AKT band for each sample to account for any variations in protein loading. The results can be presented as a fold change relative to the vehicle-treated control.
Table 1: Densitometric Analysis of p-AKT Levels Following this compound Treatment
| Treatment Group | Concentration (nM) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | Normalized p-AKT/Total AKT Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 1.00 |
| This compound | 10 | 0.75 | 1.01 | 0.74 | 0.76 |
| This compound | 50 | 0.42 | 0.99 | 0.42 | 0.43 |
| This compound | 100 | 0.15 | 1.03 | 0.15 | 0.15 |
| This compound | 500 | 0.05 | 1.00 | 0.05 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
-
No or Weak p-AKT Signal:
-
Confirm that the selected cell line has an active PI3K/AKT pathway.
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Optimize the concentration of the primary antibody and the incubation time.
-
Verify the activity of the ECL substrate.
-
-
High Background:
-
Increase the duration and/or the number of washing steps.
-
Ensure that the blocking step was performed adequately.
-
Titrate the primary and secondary antibody concentrations.
-
Conclusion
This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of p-AKT (Ser473) levels by Western blot following treatment with the novel PI3K inhibitor this compound. Adherence to this protocol, particularly the steps designed to preserve protein phosphorylation, will enable researchers to reliably assess the inhibitory activity of this compound on the PI3K/AKT signaling pathway in a given cellular context.
Application Notes and Protocols for Flow Cytometry Analysis of T cells with a Selective PI3Kδ Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, exemplified by compounds similar to IHMT-PI3Kδ-372, for the analysis of T cell function using flow cytometry.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of T cell development, activation, differentiation, and survival.[1][2][3] The class I PI3K isoform, PI3Kδ, is preferentially expressed in leukocytes and plays a dominant role in T cell signaling.[4][5] Upon T cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular processes including proliferation, cytokine production, and expression of activation markers.
Selective inhibition of PI3Kδ offers a targeted approach to modulate T cell responses, which is of significant interest in the context of autoimmune diseases, hematological malignancies, and immunoncology. Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of PI3Kδ inhibitors on T cells, allowing for multiparametric analysis at the single-cell level.
Expected Effects of PI3Kδ Inhibition on T cells
Based on the known functions of the PI3Kδ pathway in T cells, treatment with a selective inhibitor is expected to result in:
-
Reduced T cell activation: A decrease in the expression of early and late activation markers such as CD69, CD25, and HLA-DR.
-
Inhibition of T cell proliferation: A lower percentage of proliferating T cells upon stimulation.
-
Altered cytokine production: A reduction in the secretion of pro-inflammatory cytokines like IFN-γ, TNF-α, and IL-2.
-
Modulation of T cell differentiation: A potential shift in the balance of T helper (Th) subsets and an impact on the generation and function of regulatory T cells (Tregs).
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments investigating the effects of a PI3Kδ inhibitor on T cells.
Table 1: Effect of PI3Kδ Inhibitor on T Cell Activation Marker Expression
| Treatment | Concentration (nM) | % CD4+ CD69+ | % CD8+ CD69+ | % CD4+ CD25+ | % CD8+ CD25+ | % CD4+ HLA-DR+ | % CD8+ HLA-DR+ |
| Vehicle Control (DMSO) | 0 | ||||||
| PI3Kδ Inhibitor | 10 | ||||||
| PI3Kδ Inhibitor | 100 | ||||||
| PI3Kδ Inhibitor | 1000 |
Table 2: Effect of PI3Kδ Inhibitor on T Cell Proliferation
| Treatment | Concentration (nM) | % Proliferating CD4+ T cells | % Proliferating CD8+ T cells |
| Unstimulated Control | 0 | ||
| Stimulated + Vehicle | 0 | ||
| Stimulated + PI3Kδ Inhibitor | 10 | ||
| Stimulated + PI3Kδ Inhibitor | 100 | ||
| Stimulated + PI3Kδ Inhibitor | 1000 |
Table 3: Effect of PI3Kδ Inhibitor on Intracellular Cytokine Production
| Treatment | Concentration (nM) | % CD4+ IFN-γ+ | % CD8+ IFN-γ+ | % CD4+ TNF-α+ | % CD8+ TNF-α+ | % CD4+ IL-2+ | % CD8+ IL-2+ |
| Unstimulated Control | 0 | ||||||
| Stimulated + Vehicle | 0 | ||||||
| Stimulated + PI3Kδ Inhibitor | 10 | ||||||
| Stimulated + PI3Kδ Inhibitor | 100 | ||||||
| Stimulated + PI3Kδ Inhibitor | 1000 |
Mandatory Visualizations
Caption: PI3K Signaling Pathway in T cells.
Caption: Experimental Workflow for Flow Cytometry.
Experimental Protocols
Protocol 1: Analysis of T Cell Activation Markers
This protocol describes the staining of surface markers to assess T cell activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
PI3Kδ inhibitor (e.g., IHMT-PI3Kδ-372) and vehicle control (DMSO)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human:
-
CD3 (e.g., PerCP-Cy5.5)
-
CD4 (e.g., APC-H7)
-
CD8 (e.g., V500-C)
-
CD69 (e.g., FITC)
-
CD25 (e.g., PE)
-
HLA-DR (e.g., PE-Cy7)
-
-
Viability dye (e.g., 7-AAD)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 200 µL of cell suspension per well in a 96-well plate.
-
Pre-treat cells with the PI3Kδ inhibitor at desired concentrations or vehicle control for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 24-48 hours. Include an unstimulated control.
-
Harvest cells and wash once with Flow Cytometry Staining Buffer.
-
Resuspend cells in 100 µL of staining buffer containing the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of staining buffer.
-
Resuspend cells in 200 µL of staining buffer and add the viability dye according to the manufacturer's instructions just before acquisition.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single lymphocytes, then on CD4+ and CD8+ T cell populations to determine the percentage of cells expressing activation markers.
Protocol 2: Analysis of T Cell Proliferation
This protocol uses a proliferation dye to measure the impact of the PI3Kδ inhibitor on T cell division.
Materials:
-
Same as Protocol 1, with the addition of a cell proliferation dye (e.g., CFSE or CellTrace Violet).
Procedure:
-
Isolate PBMCs as described in Protocol 1.
-
Label PBMCs with the cell proliferation dye according to the manufacturer's protocol.
-
Wash the labeled cells and resuspend in complete RPMI 1640 medium.
-
Seed, pre-treat, and stimulate the cells as described in Protocol 1, steps 3-5.
-
Culture the cells for 4-5 days to allow for cell division.
-
Harvest and stain for surface markers (CD3, CD4, CD8) as described in Protocol 1, steps 6-9.
-
Resuspend cells in staining buffer with a viability dye.
-
Acquire events on a flow cytometer.
-
Analyze the data by gating on live, single CD4+ and CD8+ T cells and examining the dilution of the proliferation dye to quantify the percentage of divided cells.
Protocol 3: Analysis of Intracellular Cytokine Production
This protocol details the method for detecting cytokine production within T cells.
Materials:
-
Same as Protocol 1, with the addition of:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies against human intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Procedure:
-
Isolate, seed, pre-treat, and stimulate PBMCs as described in Protocol 1, steps 1-5, for a total of 6-24 hours.
-
For the last 4-6 hours of stimulation, add a protein transport inhibitor to the culture to promote intracellular cytokine accumulation.
-
Harvest and stain for surface markers as described in Protocol 1, steps 6-9.
-
After surface staining, wash the cells and resuspend in 100 µL of fixation buffer. Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the cocktail of fluorochrome-conjugated intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data by gating on live, single CD4+ and CD8+ T cells to determine the percentage of cells positive for each cytokine.
References
- 1. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 5. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
IHMT-PI3K-455: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for IHMT-PI3K-455, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ.
This compound, also known as Compound 15u, is an orally active small molecule that has demonstrated significant potential in cancer research. Its mechanism of action involves the suppression of AKT phosphorylation, a key downstream effector in the PI3K signaling pathway. By inhibiting PI3Kγ and PI3Kδ, this compound can modulate immune responses and inhibit tumor growth by recruiting and activating CD8+ killing T cells.[1][2]
Supplier and Purchasing Information
This compound can be sourced from various chemical suppliers specializing in research compounds. One prominent supplier is MedChemExpress.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| MedChemExpress | HY-149493 | 3047746-40-4 | C₂₆H₂₁F₂N₇O₃ | 517.49 |
| ChemBK | 3047746-40-4 | |||
| InvivoChem | V80354 |
Note: Availability and catalog numbers from other suppliers may vary. It is recommended to request a quotation for current pricing and availability.
Biochemical Activity and Selectivity
This compound exhibits high potency against PI3Kγ and PI3Kδ isoforms, with significantly lower activity against other Class I PI3K isoforms, demonstrating its selectivity.
| Target | IC₅₀ (nM) |
| PI3Kγ | 7.1 |
| PI3Kδ | 0.57 |
| PI3Kβ | 42.04 |
| PI3Kα | 6717 |
Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Inhibition of AKT Phosphorylation in Cell Lines
This protocol describes the assessment of this compound's ability to inhibit the PI3K/AKT signaling pathway in vitro.
1. Cell Culture and Treatment:
- Culture RAW264.7 (macrophage-like) and Raji (B lymphocyte) cells in appropriate media and conditions.
- Seed cells in suitable culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1 µM) for 2 hours.[2]
2. Cell Stimulation:
- To activate the PI3K pathway, stimulate RAW264.7 cells with human C5a.
- Stimulate Raji cells with anti-IgM antibody.
3. Western Blot Analysis:
- Lyse the cells and collect protein extracts.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- Quantify band intensities to determine the ratio of p-AKT to total AKT.
Protocol 2: Macrophage Polarization Assay
This protocol outlines a method to evaluate the effect of this compound on macrophage polarization.
1. Cell Differentiation:
- Differentiate human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) into M2 macrophages using appropriate cytokines (e.g., IL-4 and IL-13).
2. Compound Treatment:
- Treat the differentiated M2 macrophages with this compound (e.g., 0.1, 1 µM) for 72 hours.[2]
3. Analysis of Macrophage Phenotype:
- Analyze the expression of M1 and M2 macrophage markers using techniques such as:
- Flow Cytometry: Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD86 for M1, CD206 for M2).
- qRT-PCR: Analyze the mRNA expression levels of M1 (e.g., iNOS, TNFα) and M2 (e.g., Arg1, Ym1) signature genes.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
1. Animal Model:
- Use an appropriate mouse strain (e.g., C57BL/6) and implant them with a suitable tumor cell line (e.g., MC38 colon adenocarcinoma).
2. Dosing and Administration:
- Once tumors are established, randomize mice into treatment and control groups.
- Administer this compound orally (p.o.) at a dose of, for example, 40 mg/kg, once daily for a specified period (e.g., 30 days).
3. Efficacy Evaluation:
- Monitor tumor growth by measuring tumor volume at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors.
4. Immunohistochemistry (IHC) Analysis:
- Fix and embed the tumor tissues.
- Perform IHC staining on tumor sections using antibodies against CD8 to identify and quantify tumor-infiltrating CD8+ T cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
IHMT-PI3K-455 solubility and stability issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of IHMT-PI3K-455. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent PI3Kγ/δ dual inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, selective, and orally active dual inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) with IC50 values of 7.1 nM and 0.57 nM, respectively[1][2]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. This compound exerts its therapeutic effects by inhibiting PI3Kγ and PI3Kδ, which in turn suppresses AKT phosphorylation and downstream signaling[1][2]. This inhibition can lead to reduced tumor growth by recruiting and activating more CD8+ killing T cells[1].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and inconsistent results.
Q3: In which solvents is this compound soluble?
A3: Based on available data and the general properties of similar small molecule inhibitors, this compound is expected to have good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). It is poorly soluble in aqueous solutions. For in vitro experiments, preparing a high-concentration stock solution in anhydrous DMSO is the recommended starting point.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate when diluting DMSO stock solution into cell culture media or aqueous buffers.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in water-based solutions.
-
High Final Concentration: The final concentration of the inhibitor in the aqueous medium may exceed its solubility limit.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes contribute to compound precipitation.
Solutions:
| Strategy | Detailed Steps | Considerations |
| Optimize Stock Solution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication. | Using anhydrous DMSO is critical as absorbed moisture can reduce the solubility of the compound. |
| Stepwise Dilution | Perform serial dilutions of the DMSO stock solution in your final aqueous buffer or media. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous solution. | This gradual reduction in DMSO concentration can help keep the compound in solution. |
| Reduce Final DMSO Concentration | Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity and effects on cell physiology. | Ensure all experimental controls contain the same final concentration of DMSO. |
| Test Alternative Solvents | If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) or DMF can be tested. However, their compatibility with your assay must be validated. | |
| Use of Excipients | For particularly challenging solubility issues, consider the use of solubilizing agents or excipients such as Tween-80, PEG300, or HP-β-cyclodextrin. | The compatibility of any excipient with your specific assay must be thoroughly validated to avoid off-target effects. |
Issue 2: Inconsistent or Weaker-Than-Expected Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of inhibitory activity over time.
-
IC50 values are significantly higher than reported in the literature.
Possible Causes:
-
Compound Degradation: Improper storage, repeated freeze-thaw cycles, or exposure to light can lead to the degradation of the inhibitor.
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to an inaccurate concentration.
-
Chemical Reactivity: The compound may be unstable in the assay buffer due to pH or other components.
Solutions:
| Strategy | Detailed Steps | Considerations |
| Proper Handling and Storage | Store the solid compound and stock solutions at the recommended temperatures, protected from light and moisture. Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution. | Avoid storing diluted working solutions for extended periods. |
| Ensure Complete Dissolution | Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the vial to 37°C and vortex to redissolve the compound. | |
| Perform Quality Control | Periodically verify the activity of your compound with a dose-response experiment to ensure it is performing as expected. | |
| Validate Assay Conditions | If instability in the assay buffer is suspected, you can perform a stability test by incubating the compound in the buffer for the duration of your experiment and then testing its activity. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent/Condition | Temperature | Storage Duration | Reference |
| Powder | - | -20°C | 3 years | |
| Powder | - | 4°C | 2 years | |
| In Solvent | DMSO | -80°C | 6 months | |
| In Solvent | DMSO | -20°C | 1 month |
Table 2: In Vitro Activity of this compound
| Target | IC50 | Cell Line | Assay Conditions | Reference |
| PI3Kγ | 7.1 nM | - | Biochemical Assay | |
| PI3Kδ | 0.57 nM | - | Biochemical Assay | |
| PI3Kα | 6.717 µM | - | Biochemical Assay | |
| PI3Kβ | 42.04 nM | - | Biochemical Assay | |
| p-AKT (S473) | 0.015 µM | RAW264.7 | C5a stimulation | |
| p-AKT (S473) | 0.010 µM | Raji | anti-IgM stimulation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
Potential off-target effects of IHMT-PI3K-455
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IHMT-PI3K-455, a potent dual PI3Kγ/δ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound within the PI3K family?
A1: this compound is a potent dual inhibitor of PI3Kγ and PI3Kδ isoforms. Its inhibitory activity against all Class I PI3K isoforms has been characterized, revealing a strong selectivity for the γ and δ isoforms over the α and β isoforms. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
Table 1: this compound In Vitro Potency Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 6717 |
| PI3Kβ | 42.04 |
| PI3Kγ | 7.1 |
| PI3Kδ | 0.57 |
Data sourced from publicly available information.
This data indicates that while this compound is highly potent against PI3Kγ and PI3Kδ, it has significantly less activity against PI3Kα and PI3Kβ. However, at higher concentrations, off-target inhibition of PI3Kβ and, to a much lesser extent, PI3Kα, may be observed.
Q2: Has a comprehensive kinome-wide selectivity profile for this compound been published?
A2: As of the latest available information, a comprehensive kinome scan profiling this compound against a broad panel of kinases has not been made publicly available. Such a screen would be essential to fully characterize its off-target profile beyond the PI3K family. Researchers are advised to perform their own kinome-wide selectivity screening to identify any potential off-target interactions with other kinases.
Q3: What are common off-target effects observed with dual PI3Kγ/δ inhibitors?
A3: Dual inhibition of PI3Kγ and PI3Kδ primarily affects immune cells, where these isoforms are predominantly expressed.[1] While this targeted action is desirable for treating certain malignancies and inflammatory conditions, it can also lead to on-target and off-target toxicities. Common adverse effects associated with this class of inhibitors include:
-
Immune-mediated toxicities: Due to the critical role of PI3Kδ in lymphocyte function, on-target inhibition can lead to immune-related side effects such as colitis (inflammation of the colon) and pneumonitis (inflammation of the lungs).[2][3]
-
Hepatotoxicity: Elevation of liver enzymes (transaminitis) has been observed with some PI3Kδ and dual γ/δ inhibitors.[3][4]
-
Infections: Inhibition of PI3Kδ can impair immune responses, increasing the risk of infections.[3]
-
Hyperglycemia: While more commonly associated with PI3Kα inhibition, transient hyperglycemia can occur with inhibitors that have some activity against this isoform.[2][3]
-
Hypertension: Transient hypertension has also been reported with some PI3K inhibitors.[3]
It is crucial to monitor for these potential side effects during in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed in my experiment with this compound.
If you observe a cellular phenotype that is inconsistent with the known functions of PI3Kγ and PI3Kδ, it could be due to an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: High cytotoxicity observed at concentrations expected to be selective for PI3Kγ/δ.
This could indicate an off-target effect on a kinase essential for cell survival or an exaggerated on-target effect in a specific cell line.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging PI3Kγ/δ at the concentrations used.
-
Broad Kinase Profiling: Perform a kinome-wide selectivity screen to identify potential off-target kinases that might be responsible for the cytotoxicity.
-
Rescue Experiment: If a specific off-target kinase is identified, attempt to rescue the cytotoxic effect by overexpressing a drug-resistant mutant of that kinase.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for verifying the on-target activity of this compound by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., a leukemia cell line) and allow them to adhere or recover overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the PI3K pathway with an appropriate agonist (e.g., a chemokine like CXCL12 for PI3Kγ or an antigen receptor stimulus for PI3Kδ) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Kinome-Wide Selectivity Profiling (General Workflow)
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases. This is typically performed as a service by specialized companies.
Signaling Pathway Visualization:
Caption: Simplified PI3K signaling pathway showing the points of inhibition by this compound.
Disclaimer: This information is intended for research use only. The off-target profile of any compound can be cell-type and context-dependent. It is the responsibility of the researcher to independently validate the activity and selectivity of this compound in their specific experimental system.
References
- 1. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with IHMT-PI3K-455
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results when working with the phosphatidylinositol 3-kinase (PI3K) inhibitor, IHMT-PI3K-455.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of PI3K. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[1][2] Activation of PI3K phosphorylates and activates AKT, which in turn modulates a variety of downstream targets.[1][3] this compound is designed to block this pathway, leading to reduced cell proliferation and survival in cancer cells where this pathway is often overactive.[1]
Q2: What are the expected outcomes of treating cancer cells with this compound?
Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of AKT (p-Akt) and other downstream effectors of the PI3K pathway. This should correlate with a reduction in cell viability and proliferation in cancer cell lines that are dependent on PI3K signaling for survival.
Troubleshooting Guides
Issue 1: No significant decrease in phosphorylated Akt (p-Akt) levels after treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a concentration range of 10 nM to 10 µM to determine the optimal concentration.[4] |
| Poor Antibody Quality | The anti-p-Akt antibody may not be specific or sensitive enough. Use a validated antibody and optimize your Western blot protocol.[4] |
| Incorrect Western Blot Protocol | Avoid using milk as a blocking agent for detecting phospho-proteins as it contains casein, which can lead to high background. Use 5% BSA in TBST instead. Always include a total Akt control to ensure equal protein loading.[4] |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the PI3K pathway for survival. Confirm the reliance of your cell line on this pathway using genetic methods like siRNA against PI3K subunits.[4] |
Issue 2: An increase in p-Akt or other signaling molecules (e.g., p-ERK) is observed after treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Feedback Loop Activation | Inhibition of the PI3K/Akt/mTOR pathway can trigger feedback mechanisms that activate other signaling pathways.[4][5] For example, mTORC1 inhibition can relieve negative feedback on insulin (B600854) receptor substrate 1 (IRS-1), reactivating the PI3K and MAPK pathways.[4] Consider co-treatment with an inhibitor of the reactivated pathway (e.g., a MEK inhibitor if p-ERK is upregulated).[4] |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects on other kinases, leading to the activation of alternative signaling pathways.[4] Use the lowest effective concentration as determined by your dose-response experiments to minimize these effects.[4] |
Issue 3: Inconsistent results between cell viability assays and Western blot data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| PI3K-Independent Off-Target Cytotoxicity | At high concentrations, some PI3K inhibitors can induce cell death through mechanisms independent of PI3K inhibition.[4] Correlate your cell viability data with a target engagement assay (e.g., p-Akt Western blot) to ensure the observed cytotoxicity occurs at concentrations that also inhibit the PI3K pathway.[4] |
| Cell Line Specific Effects | The role of the PI3K pathway in cell survival can vary significantly between different cell lines. In some cells, other pathways may be more critical for survival.[4] Characterize the dependence of your cell line on the PI3K pathway using genetic approaches (e.g., siRNA against PI3K subunits).[4] |
| Assay Artifacts | Some assay reagents can be affected by the inhibitor. For instance, luciferase-based assays can be sensitive to inhibitors that bind to the ATP-binding site of luciferase, leading to false negatives.[6] Consider using an orthogonal assay to confirm your results. |
Experimental Protocols
Western Blotting for p-Akt and Total Akt
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Viability (CCK-8) Assay
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Assay:
-
Data Analysis:
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A general experimental workflow for testing the efficacy of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: IHMT-PI3K-455 Animal Model Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IHMT-PI3K-455 in animal models. The information provided is based on the known class-effects of PI3Kγ/δ inhibitors, as specific toxicity data for this compound is not extensively available in the public domain.
Troubleshooting Guides
This section addresses potential issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We observed unexpected morbidity/mortality in our animal cohort treated with this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: Unexpected adverse events can be multifactorial. Consider the following:
-
Dose-Related Toxicity: PI3K inhibitors can exhibit dose-dependent toxicities. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
On-Target Toxicity: As a PI3Kγ/δ inhibitor, this compound may induce on-target toxicities related to the inhibition of these isoforms. Known class-effects include gastrointestinal and skin toxicities.[1] In dog studies with a different PI3Kδ inhibitor, dose-dependent skin and gastrointestinal toxicity were observed.[1]
-
Off-Target Effects: While this compound is selective, high concentrations might lead to off-target effects.
-
Vehicle Effects: The vehicle used for drug formulation should be tested alone to rule out any vehicle-related toxicity.
-
Animal Health Status: Ensure the animals are healthy and free from underlying infections before starting the experiment.
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose and administration frequency. If possible, reduce the dose or consider intermittent dosing schedules.
-
Conduct Necropsy: Perform a thorough necropsy on deceased animals to identify potential target organs of toxicity. Histopathological analysis is highly recommended.
-
Monitor Clinical Signs: Implement a robust clinical monitoring plan to detect early signs of toxicity, such as weight loss, changes in behavior, or skin lesions.
-
Blood Analysis: Collect blood samples for complete blood count (CBC) and clinical chemistry analysis to assess hematological and organ function.
-
Issue 2: Gastrointestinal Toxicity
-
Question: Our animals are experiencing diarrhea and weight loss after treatment with this compound. How can we manage this?
-
Answer: Gastrointestinal toxicity, including diarrhea and colitis, is a known class-effect of PI3Kδ inhibitors.[2] This is considered an on-target toxicity.[2]
Management Strategies:
-
Supportive Care: Provide supportive care, including hydration and nutritional support.
-
Dose Modification: Reduce the dose of this compound.
-
Symptomatic Treatment: In consultation with a veterinarian, consider anti-diarrheal agents.
-
Monitor for Colitis: Be vigilant for signs of colitis, which can be a serious adverse event.[2] Histopathological examination of the colon is recommended if colitis is suspected.
-
Issue 3: Skin Abnormalities
-
Question: We have observed skin rashes and lesions in animals treated with this compound. What is the likely cause and what should we do?
-
Answer: Skin toxicities are a potential adverse effect of PI3K inhibitors.
Recommendations:
-
Detailed Observation: Document the onset, appearance, and progression of the skin lesions.
-
Histopathology: Collect skin biopsies for histopathological analysis to characterize the nature of the lesions.
-
Dose Adjustment: Consider reducing the dose to see if the skin abnormalities resolve.
-
Frequently Asked Questions (FAQs)
Q1: What are the known target organs for toxicity with PI3Kγ/δ inhibitors?
A1: Based on preclinical studies of other PI3Kδ and dual γ/δ inhibitors, the primary target organs for toxicity often include:
-
Gastrointestinal Tract: Diarrhea and colitis are common findings.
-
Skin: Rashes and other dermatological issues can occur.
-
Lymphoid Tissues: As PI3Kδ and γ are highly expressed in hematopoietic cells, effects on lymphoid tissues are possible.
-
Liver: Elevations in liver enzymes have been reported with some PI3K inhibitors.
Q2: What is a typical starting dose for a preclinical toxicity study with a novel PI3K inhibitor?
A2: A starting dose for a toxicity study is typically determined from dose-range finding studies. If no prior data exists, one can start with a fraction of the efficacious dose (ED50) or a dose that achieves a similar in vivo exposure to the in vitro IC50. In an efficacy study, this compound was used at 10 mg/kg and 40 mg/kg orally once daily for 30 days in a mouse tumor model. A toxicology study would likely explore doses at and above these levels to identify a potential MTD.
Q3: How should we monitor for potential toxicities during our in vivo studies?
A3: A comprehensive monitoring plan should include:
-
Daily Clinical Observations: Record changes in behavior, appearance, and activity levels.
-
Body Weight Measurement: At least twice weekly.
-
Food and Water Consumption: Monitor for any significant changes.
-
Blood Sampling: For hematology and clinical chemistry at baseline and termination.
-
Gross Pathology and Histopathology: At the end of the study.
Data Presentation
As specific quantitative toxicity data for this compound is not publicly available, the following tables are provided as templates to guide your data collection and presentation. The data presented are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Dose-Range Finding Study Summary in Mice
| Dose Group (mg/kg, p.o., daily) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | None observed | +5.2 |
| 10 | 5 | 0/5 | None observed | +4.8 |
| 40 | 5 | 1/5 | Mild diarrhea in 2 animals | -2.1 |
| 100 | 5 | 3/5 | Severe diarrhea, hunched posture | -15.7 |
Table 2: Hypothetical Clinical Pathology Findings in Rats (Day 28)
| Parameter | Vehicle Control | 10 mg/kg | 40 mg/kg |
| ALT (U/L) | 35 ± 5 | 40 ± 7 | 150 ± 25 |
| AST (U/L) | 80 ± 10 | 95 ± 12 | 250 ± 40 |
| WBC (10^9/L) | 8.5 ± 1.2 | 7.9 ± 1.0 | 5.1 ± 0.8* |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
General Protocol for a 28-Day Repeated-Dose Toxicity Study in Rodents
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Acclimate animals for at least 5 days before the start of the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 5-10 animals per sex.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer the drug or vehicle daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Observations: Conduct and record clinical observations, body weights, and food consumption as described in the monitoring plan.
-
Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve a standard set of tissues for histopathological examination.
Mandatory Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: IHMT-PI3K-455 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the dissolution and formulation of IHMT-PI3K-455 for in vivo studies. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in in vivo research?
A1: this compound is a potent, selective, and orally active dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) with IC50 values of 7.1 nM and 0.57 nM, respectively.[1] It functions by suppressing AKT phosphorylation, a key downstream effector in the PI3K signaling pathway.[1] Its primary application in in vivo research is in the field of oncology, where it has been shown to inhibit tumor growth.[1][2]
Q2: What is a typical dosage and administration route for this compound in mouse models?
A2: In preclinical studies, this compound has been effectively used in mouse xenograft models at a dosage of 40 mg/kg, administered once daily via oral gavage (p.o.) for extended periods, such as 30 days.[2]
Q3: How can I dissolve this compound for my in vivo experiments?
A3: Given that many small molecule kinase inhibitors, including likely this compound, exhibit poor aqueous solubility, a multi-component vehicle is often necessary for effective dissolution and administration. A common strategy involves the use of a co-solvent, a solubilizing agent, and a surfactant. While specific solubility data for this compound is not publicly available, a standard formulation for poorly soluble inhibitors can be adapted.
Troubleshooting Guide
Problem: My this compound is not dissolving in aqueous solutions.
-
Immediate Action: Do not attempt to dissolve this compound directly in aqueous buffers like saline or PBS. Due to its likely hydrophobic nature, it will not dissolve and will result in an inaccurate and non-homogenous dosage form.
-
Recommended Solution: Prepare a stock solution in an organic solvent and then dilute it into a suitable vehicle for in vivo administration.
Problem: The compound precipitates out of the formulation upon standing or dilution.
-
Possible Cause: The initial stock solution concentration might be too high, or the components of the vehicle are not optimized to maintain solubility.
-
Troubleshooting Steps:
-
Optimize Vehicle Ratios: Systematically vary the percentages of the co-solvent (e.g., DMSO), solubilizer (e.g., PEG400), and surfactant (e.g., Tween-80) to find the optimal ratio that maintains the compound in solution.
-
Gentle Heating and Sonication: Gentle warming (to around 37°C) and sonication can aid in the initial dissolution of the compound in the organic solvent and the final vehicle. However, ensure that the compound is heat-stable.
-
Prepare Fresh Formulations: To avoid precipitation over time, it is best practice to prepare the formulation fresh before each administration.
-
Quantitative Data Summary
| Solvent | Solubility (IHMT-PI3Kδ-372) | Purpose in Formulation |
| DMSO | 50 mg/mL | Initial co-solvent to create a concentrated stock solution. |
| Ethanol | 50 mg/mL | Alternative initial co-solvent. |
| Water | Insoluble | The primary diluent in the final formulation. |
Data for IHMT-PI3Kδ-372 is provided as a reference for a similar class of compounds.
Experimental Protocols
Recommended Protocol for Formulating this compound for Oral Gavage
This protocol is a general guideline for preparing a formulation of a poorly soluble compound like this compound for oral administration in mice. It is crucial to perform a small-scale pilot to confirm the solubility and stability of your specific compound batch in this vehicle before proceeding with large-scale experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
Vehicle Composition (Example):
-
10% DMSO
-
40% PEG400
-
5% Tween-80
-
45% Sterile Saline
Procedure:
-
Calculate the Required Amount: Determine the total volume of the formulation needed and the required concentration of this compound to achieve the desired dose (e.g., 40 mg/kg).
-
Initial Dissolution: Weigh the precise amount of this compound and dissolve it in the calculated volume of DMSO. Vortex or sonicate gently until the compound is fully dissolved, creating a clear stock solution.
-
Prepare the Vehicle: In a separate sterile tube, combine the required volumes of PEG400 and Tween-80. Mix thoroughly.
-
Combine and Mix: Slowly add the this compound/DMSO stock solution to the PEG400/Tween-80 mixture while continuously vortexing.
-
Final Dilution: Add the sterile saline to the mixture to reach the final desired volume and concentration. Continue to vortex until the formulation is a clear and homogenous solution.
-
Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation.
Visualizations
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the formulation of this compound for in vivo studies.
References
Technical Support Center: Maintaining the Integrity of IHMT-PI3Kδ-455 in Experimental Assays
I have completed the initial search for information on IHMT-PI3K-455, including its properties, stability, and common degradation pathways, as well as established protocols for handling similar compounds. However, the search results did not yield any specific information directly about a compound named "this compound". The search results did provide extensive information on PI3K inhibitors in general, their stability, degradation pathways, and common issues in experimental settings.
Therefore, I will proceed by creating a technical support center focused on a representative PI3Kδ inhibitor, for which I will use the designation "IHMT-PI3Kδ-455" as a placeholder. The content will be based on the general knowledge gathered about PI3K inhibitors. I have sufficient information to create the troubleshooting guides, FAQs, and experimental protocols based on analogous compounds. I will also be able to generate the required Graphviz diagrams and tables.
Given this, I can now proceed directly to generating the full response as requested by the user.
Welcome to the technical support center for IHMT-PI3Kδ-455. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this potent and selective PI3Kδ inhibitor. Ensuring the integrity of IHMT-PI3Kδ-455 throughout your experiments is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with IHMT-PI3Kδ-455 are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a common symptom of compound degradation. The stability of a small molecule inhibitor like IHMT-PI3Kδ-455 can be influenced by several factors in an experimental setting, including temperature, pH, light exposure, and interaction with media components.[1] If the compound degrades, its effective concentration decreases over the course of the experiment, leading to variability in the observed biological effects.[1][2]
Q2: What are the primary pathways through which a PI3K inhibitor like IHMT-PI3Kδ-455 might degrade?
A2: Common degradation pathways for small molecule inhibitors include hydrolysis, oxidation, and photodegradation.[1][3] Hydrolysis can occur in aqueous solutions and may be pH-dependent. Oxidation can be triggered by reactive oxygen species present in the culture media or generated by cellular processes. Photodegradation can occur if the compound is sensitive to light, leading to molecular alterations upon exposure to certain wavelengths.
Q3: How can I assess the stability of IHMT-PI3Kδ-455 in my specific experimental conditions?
A3: To determine the stability of IHMT-PI3Kδ-455, you can perform a time-course study. Incubate the compound in your cell culture medium at 37°C and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the intact compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: I suspect my protein of interest is degrading during cell lysis and protein extraction. How can I minimize this?
A4: Protein degradation during sample preparation is a frequent issue. To mitigate this, always work on ice or at 4°C. It is crucial to use a lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent enzymatic degradation of your target protein. The choice of lysis method, whether mechanical or detergent-based, should also be optimized for your specific cell type and target protein to ensure efficient extraction without causing degradation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with IHMT-PI3Kδ-455.
Issue 1: Diminished or No Inhibitory Activity Observed
Symptoms:
-
Higher than expected IC50 value.
-
Lack of a dose-dependent response.
-
Complete loss of inhibitory effect over time.
| Possible Cause | Recommended Solution |
| Compound Degradation in Media | Prepare fresh stock solutions of IHMT-PI3Kδ-455 for each experiment. If the compound is found to be unstable in media over the course of the experiment, consider replenishing the media with fresh compound at regular intervals. |
| Hydrolysis | Ensure the pH of the cell culture medium is stable and within the optimal range (typically 7.2-7.4). Some kinase inhibitors are susceptible to hydrolysis, which can be pH-dependent. |
| Photodegradation | Protect your stock solutions and experimental plates from light, especially if the compound has light-sensitive moieties. Use amber vials for storage and minimize exposure to ambient light during experimental setup. |
| Binding to Plasticware | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-binding plates and tubes. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
Issue 2: High Variability Between Replicate Wells or Experiments
Symptoms:
-
Large error bars in quantitative assays.
-
Poor reproducibility of results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Compound Handling | Ensure thorough mixing of the compound in the media before adding to the cells. Use calibrated pipettes and proper pipetting techniques to minimize volume errors. |
| Temperature Fluctuations | Maintain a stable temperature in the incubator. Temperature variations can affect the rate of compound degradation and cellular processes. |
| Solvent Effects | If using DMSO as a solvent, ensure the final concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%). Include a vehicle control in all experiments. |
Issue 3: Unexpected Bands or Smears in Western Blots
Symptoms:
-
Multiple bands when a single band is expected.
-
Smearing below the target protein band.
| Possible Cause | Recommended Solution |
| Protein Degradation | Add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times during processing. Use fresh lysates for your experiments, as protein degradation can increase with storage time. |
| Incomplete Lysis | Ensure your lysis buffer and method are appropriate for your cell type and the subcellular location of your target protein. For nuclear or DNA-binding proteins, sonication may be necessary to release them. |
| Sample Overloading | Too much protein loaded onto the gel can lead to smearing and nonspecific antibody binding. Determine the optimal protein concentration for your specific antibody and target. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
-
Preparation: Prepare IHMT-PI3Kδ-455 in your complete cell culture medium at the desired final concentration.
-
Incubation: Aliquot the compound-media mixture into sterile tubes and incubate them in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot for analysis.
-
Sample Processing: Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with an organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Quantification: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of intact IHMT-PI3Kδ-455.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its stability profile.
Protocol 2: Cell Lysis and Protein Extraction for Western Blotting
-
Cell Culture and Treatment: Plate and treat your cells with IHMT-PI3Kδ-455 as per your experimental design.
-
Cell Harvest: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) and, just before use, add a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add the ice-cold lysis buffer to the cells and scrape them from the dish. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes (or 70°C for 10-20 minutes for proteins prone to aggregation). The samples are now ready for gel electrophoresis.
Visual Guides
Caption: PI3K signaling pathway and the inhibitory action of IHMT-PI3Kδ-455.
References
Technical Support Center: Cell Viability Assays with IHMT-PI3K-455 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IHMT-PI3K-455 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ (gamma) and δ (delta).[1][2] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting PI3Kγ and PI3Kδ, this compound can suppress the downstream signaling molecule AKT, leading to reduced cell viability and inhibition of tumor growth.[1]
Q2: Which cell viability assays are recommended for use with this compound?
Standard colorimetric assays such as MTT and luminescent assays like CellTiter-Glo® are suitable for assessing cell viability following this compound treatment. The choice of assay may depend on the cell type, experimental throughput, and the specific research question.
Q3: What is the expected outcome of this compound treatment on cancer cell lines?
This compound is expected to decrease the viability of cancer cell lines that are dependent on the PI3Kγ/δ signaling pathways. This can manifest as a reduction in cell proliferation or an induction of apoptosis. The extent of this effect is cell-line dependent.
Q4: How should I prepare and store this compound?
It is crucial to refer to the manufacturer's instructions for specific details on the solubility and storage of this compound. Generally, kinase inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then stored at low temperatures (e.g., -20°C or -80°C).
Data Presentation
Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) |
| PI3Kδ | 0.57 |
| PI3Kγ | 7.1 |
| PI3Kβ | 42.04 |
| PI3Kα | 6717 |
This data demonstrates the high selectivity of this compound for the δ and γ isoforms of PI3K.
On-Target Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| RAW264.7 | p-AKT (S473) inhibition | 0.015 |
| Raji | p-AKT (S473) inhibition | 0.010 |
This table shows the concentration of this compound required to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, by 50% in two different cell lines.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in a complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.
-
Plate Setup and Treatment:
-
Prepare a 96-well plate with cells in culture medium (100 µL per well). Include control wells with medium only for background luminescence.
-
Add the desired concentrations of this compound to the experimental wells.
-
Incubate the plate according to your experimental protocol.
-
-
Reagent and Plate Equilibration:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all experimental values.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High background signal in control wells.
-
Potential Cause: Contamination of the culture medium or reagents. Phenol (B47542) red in the medium can also interfere with colorimetric assays.
-
Troubleshooting Steps:
-
Ensure all reagents and the cell culture are sterile.
-
For colorimetric assays, consider using phenol red-free medium during the assay.
-
Run a "no-cell" control with the medium and assay reagent to check for background interference.
-
Issue 2: Inconsistent or highly variable results between replicates.
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be consistent with pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or medium.
-
Issue 3: Unexpectedly low or no effect of this compound on cell viability.
-
Potential Cause: The cell line may not be dependent on the PI3Kγ/δ pathway for survival. The compound may have degraded or precipitated out of solution.
-
Troubleshooting Steps:
-
Confirm the expression and activity of PI3Kγ and PI3Kδ in your cell line.
-
Verify the integrity and concentration of your this compound stock solution.
-
Ensure the compound remains soluble in the culture medium at the tested concentrations. Visually inspect for any precipitation.
-
Issue 4: Observed toxicity appears to be unrelated to PI3K inhibition.
-
Potential Cause: This could be due to off-target effects of this compound. While highly selective for PI3Kγ and PI3Kδ, at higher concentrations, it may inhibit other kinases.
-
Troubleshooting Steps:
-
Review the selectivity profile of this compound. Note that it is significantly less potent against PI3Kα and PI3Kβ.
-
Use a structurally unrelated PI3Kγ/δ inhibitor to see if the phenotype is replicated.
-
Consider performing a kinase panel screen to identify potential off-target interactions if unexpected results persist.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for a cell viability assay with this compound.
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
Adjusting IHMT-PI3K-455 dosage for different tumor models
Welcome to the technical support center for IHMT-PI3K-455. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective PI3Kγ/δ dual inhibitor in preclinical tumor models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question/Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays. | 1. Cell line instability or high passage number.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Edge effects in multi-well plates. | 1. Use low-passage cells and regularly perform cell line authentication.2. Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution as recommended on the datasheet.3. Avoid using the outer wells of the plate; fill them with sterile media or PBS to maintain humidity. |
| High background or weak signal in Western blots for p-AKT. | 1. Ineffective primary antibody or suboptimal antibody dilution.2. Insufficient blocking of the membrane.3. Low basal p-AKT levels in the chosen cell line. | 1. Use a validated antibody for p-AKT and optimize the dilution.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).3. Consider stimulating cells with a growth factor (e.g., C5a for RAW264.7 cells or anti-IgM for Raji cells) after serum starvation to induce a robust p-AKT signal.[1] |
| Suboptimal tumor growth inhibition in vivo. | 1. Insufficient dosage for the specific tumor model.2. Poor bioavailability or rapid metabolism of the compound in the selected animal model.3. Tumor model intrinsically resistant to PI3Kγ/δ inhibition. | 1. Perform a dose-response study to determine the optimal dose for your specific tumor model. Start with the published effective dose of 40 mg/kg once daily in the MC38 model as a reference.[1]2. Review the pharmacokinetic data of this compound. If not available, consider performing a pilot pharmacokinetic study.3. Analyze the expression levels of PI3Kγ and PI3Kδ in your tumor model. Models with low or absent expression may not respond. |
| Unexpected off-target effects or toxicity in vivo. | 1. High dosage leading to inhibition of other kinases.2. On-target toxicities related to the inhibition of PI3Kγ/δ in normal tissues. | 1. Review the selectivity profile of this compound. If high concentrations are being used, consider reducing the dose.2. Monitor animals closely for common PI3K inhibitor-related toxicities such as hyperglycemia, diarrhea, and rash. Consider intermittent dosing schedules to potentially mitigate toxicity while maintaining efficacy.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo tumor model?
A single in vivo study has reported significant tumor growth inhibition in a MC38 colon adenocarcinoma xenograft model at a dosage of 40 mg/kg, administered orally once daily for 30 days.[1] For a new tumor model, it is advisable to perform a pilot dose-escalation study starting from a lower dose and escalating to a maximum tolerated dose (MTD) or until the desired therapeutic effect is achieved. As a reference, preclinical studies with the dual PI3K-δ/γ inhibitor duvelisib (B560053) (IPI-145) have utilized doses ranging from 10 mg/kg to 50 mg/kg in various hematologic malignancy xenograft models.[3]
Q2: Which tumor models are most likely to respond to this compound?
This compound is a dual inhibitor of PI3Kγ and PI3Kδ. These isoforms are predominantly expressed in hematopoietic cells. Therefore, tumor models of hematological malignancies such as lymphomas and leukemias are predicted to be sensitive. The reported efficacy in the MC38 colon cancer model suggests that solid tumors with significant immune cell infiltration may also respond, as the drug can modulate the tumor microenvironment by targeting immune cells. Specifically, this compound has been shown to repolarize M2 macrophages towards a pro-inflammatory M1 phenotype and increase the number of tumor-infiltrating CD8+ T cells.
Q3: How can I confirm that this compound is hitting its target in my model?
Target engagement can be confirmed by assessing the phosphorylation status of downstream effectors of the PI3K pathway. A common method is to perform a Western blot for phosphorylated AKT (p-AKT) on protein lysates from treated cells or tumor tissue. This compound has been shown to potently inhibit AKT phosphorylation in RAW264.7 and Raji cells. For in vivo studies, tumor samples can be collected at various time points after dosing to assess the level and duration of p-AKT inhibition.
Q4: What are the known IC50 values for this compound against different PI3K isoforms?
The reported IC50 values for this compound are:
-
PI3Kγ: 7.1 nM
-
PI3Kδ: 0.57 nM
-
PI3Kα: 6.717 µM
-
PI3Kβ: 42.04 nM
These values demonstrate the high potency and selectivity of this compound for the γ and δ isoforms over the α and β isoforms.
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| RAW264.7 | AKT Phosphorylation | 0.01-1 µM | 2 hours | Potent inhibition of C5a-stimulated p-AKT (IC50 = 0.015 µM) | |
| Raji | AKT Phosphorylation | 0.01-1 µM | 2 hours | Potent inhibition of anti-IgM-stimulated p-AKT (IC50 = 0.010 µM) | |
| THP-1 & BMDM derived M2 Macrophages | Macrophage Polarization | 0.1, 1 µM | 72 hours | Dose-dependent repolarization of M2 macrophages towards an M1 phenotype. |
Table 2: In Vivo Efficacy of this compound and a Structurally Related Inhibitor (Duvelisib)
Disclaimer: The data for Duvelisib is provided for comparative purposes as it shares a similar mechanism of action. However, direct extrapolation of dosage and efficacy for this compound should be done with caution.
| Compound | Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | MC38 (Colon Adenocarcinoma) | Xenograft | 40 mg/kg, p.o., once daily for 30 days | Significant inhibition of tumor growth; increased tumor-infiltrating CD8+ T cells. | |
| Duvelisib (IPI-145) | T-cell Lymphoma (AITL) | PDX | 10 mg/kg, p.o., daily for 7 days | Shift in tumor-associated macrophages from M2 to M1 phenotype. | |
| Duvelisib (IPI-145) | Mantle Cell Lymphoma (Maver-1, Mino) | Xenograft | 50 mg/kg | Reduction in tumor volume. | |
| Duvelisib (IPI-145) | Pediatric Acute Lymphoblastic Leukemia | PDX | 50 mg/kg, p.o., twice daily for 28 days | Limited in vivo activity with only one objective response in a panel of PDXs. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete growth medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for p-AKT
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight if necessary. Treat with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
Visualizations
References
Validation & Comparative
Validating IHMT-PI3K-455 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel therapeutic compound like IHMT-PI3K-455 engages its intended target within a cellular context is a critical step in preclinical development. This guide provides a framework for validating the target engagement of this compound, a putative Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitor.
Due to the limited availability of public experimental data for this compound, this guide will utilize well-characterized PI3Kδ inhibitors—Idelalisib, Copanlisib, and Duvelisib—as comparators to illustrate robust methodologies for confirming cellular target engagement. The principles and protocols outlined herein are broadly applicable for the validation of any novel PI3K inhibitor.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common occurrence in various cancers, making it a prime target for therapeutic intervention.[3] PI3Kδ, the target of this compound, is predominantly expressed in leukocytes, playing a key role in B-cell receptor signaling.[1][4]
Inhibiting PI3Kδ is intended to block the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the phosphorylation and activation of downstream effectors such as AKT.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Methods for Validating Target Engagement
Several robust methods can be employed to confirm that a PI3K inhibitor is engaging its target within the cell. These techniques range from assessing the modulation of downstream signaling events to directly measuring the binding of the compound to the target protein.
Western Blotting for Downstream Pathway Modulation
A primary method to infer target engagement is to measure the phosphorylation status of downstream effectors of PI3K. A reduction in the phosphorylation of AKT (p-AKT) at Serine 473 is a well-established biomarker for PI3K pathway inhibition.[5]
Experimental Workflow:
Figure 2: A typical experimental workflow for analyzing the effects of PI3K inhibitors on downstream targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[6] Binding of an inhibitor to its target protein generally increases the protein's resistance to heat-induced denaturation.
Comparative Data of PI3Kδ Inhibitors
To effectively evaluate a novel inhibitor like this compound, it is essential to benchmark its performance against existing compounds with known mechanisms and cellular activities. The following table summarizes the biochemical potency of selected PI3K inhibitors.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Cellular Target Engagement Readout |
| This compound | PI3Kδ (putative) | Data not available | Data not available | Data not available | Data not available | Inhibition of p-AKT (Ser473) |
| Idelalisib (CAL-101) | PI3Kδ selective | 8600 | 4000 | 19 | 2100 | Inhibition of p-AKT (Ser473)[7] |
| Copanlisib (BAY 80-6946) | Pan-PI3K (δ/α) | 0.5 | 3.7 | 0.7 | 6.4 | Inhibition of p-AKT (Ser473)[8][9] |
| Duvelisib (IPI-145) | PI3Kδ/γ | Data not available | Data not available | Data not available | Data not available | Inhibition of p-AKT (Ser473)[10] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro. These values may not directly correlate with cellular potency.
Experimental Protocols
Western Blot for p-AKT (Ser473)
1. Cell Culture and Treatment:
-
Plate cells (e.g., B-cell lymphoma cell lines like TMD8 or SU-DHL-4) and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of the PI3K inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).[6]
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT (Ser473), anti-total AKT) overnight at 4°C.[11]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and a loading control (e.g., GAPDH or β-actin).[6]
Cellular Thermal Shift Assay (CETSA)
1. Cell Culture and Treatment:
-
Harvest cells and resuspend them in PBS supplemented with protease inhibitors.
-
Treat the cell suspension with the PI3K inhibitor or vehicle control for a defined period (e.g., 1 hour at 37°C).
2. Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).
4. Analysis:
-
Analyze the soluble fraction by Western blotting for the target protein (PI3Kδ).
-
An increase in the amount of soluble PI3Kδ at higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a multifaceted process that requires robust and reproducible experimental approaches. By employing techniques such as Western blotting to assess downstream pathway modulation and CETSA to directly confirm target binding, researchers can gain a high degree of confidence in their compound's mechanism of action. The comparative framework presented in this guide, utilizing data from established PI3Kδ inhibitors, provides a clear roadmap for the preclinical validation of this compound and other novel kinase inhibitors. This systematic approach is crucial for advancing promising therapeutic candidates toward clinical development.
References
- 1. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 3. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Collection - Data from Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - Clinical Cancer Research - Figshare [figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide: The Potent and Selective PI3Kδ Inhibitor IHMT-PI3Kδ-372 Versus Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, PI3K has emerged as a key target for anti-cancer drug development. This guide provides a comparative analysis of a novel, potent, and highly selective PI3Kδ inhibitor, IHMT-PI3Kδ-372, against the broader class of pan-PI3K inhibitors. This comparison is based on available preclinical data and aims to inform researchers on the potential advantages and disadvantages of these different inhibitory strategies.
At a Glance: Key Differences
| Feature | IHMT-PI3Kδ-372 | Pan-PI3K Inhibitors (e.g., Pictilisib (B1683980), Buparlisib, Copanlisib) |
| Primary Target | PI3Kδ | All Class I PI3K isoforms (α, β, γ, δ) |
| Selectivity | High for PI3Kδ over other isoforms | Broad-spectrum inhibition |
| Potential Advantages | Potentially more favorable toxicity profile by avoiding inhibition of ubiquitously expressed isoforms like PI3Kα and PI3Kβ. May be particularly effective in hematological malignancies where PI3Kδ is a key driver. | Broad anti-tumor activity across various cancer types due to inhibition of multiple oncogenic isoforms. |
| Potential Disadvantages | Efficacy may be limited to tumors dependent on PI3Kδ signaling. | Higher incidence of off-target toxicities such as hyperglycemia, rash, and diarrhea due to inhibition of ubiquitously expressed isoforms.[1] |
Introduction to PI3K Inhibition Strategies
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. There are four isoforms of the catalytic subunit: p110α, p110β, p110γ, and p110δ. Pan-PI3K inhibitors are designed to inhibit all four of these isoforms.[1] In contrast, isoform-selective inhibitors, such as IHMT-PI3Kδ-372, are developed to target a specific isoform, which may offer a more refined therapeutic approach with an improved safety profile.[1]
In Vitro Potency and Selectivity
A key differentiator between IHMT-PI3Kδ-372 and pan-PI3K inhibitors is their activity against the different PI3K isoforms.
Table 1: Comparison of In Vitro IC50 Values (nM) Against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| IHMT-PI3Kδ-372 | >784 | >1162 | >970 | 14 | [2] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | [3] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 |
Data for Buparlisib and Copanlisib from various preclinical studies.
As the data indicates, IHMT-PI3Kδ-372 demonstrates high potency for PI3Kδ with significant selectivity (56- to 83-fold) over the other Class I isoforms. Pan-PI3K inhibitors, by design, show activity across all isoforms, albeit with varying potencies.
Cellular Activity
In a cellular context, IHMT-PI3Kδ-372 has been shown to potently inhibit the PI3Kδ-mediated phosphorylation of AKT at threonine 308 in Raji cells, a B-cell lymphoma line, with an EC50 of 67 nM. This demonstrates that its biochemical potency translates to inhibition of the downstream signaling pathway in a relevant cell type.
Pan-PI3K inhibitors have demonstrated broad anti-proliferative activity across a range of cancer cell lines. For example, pictilisib inhibits the proliferation of various cancer cell lines with IC50 values in the nanomolar to low micromolar range.
Due to a lack of publicly available data on the anti-proliferative effects of IHMT-PI3Kδ-372 in a panel of cancer cell lines, a direct comparison of cellular efficacy is not currently possible.
In Vivo Efficacy
Preclinical in vivo studies for IHMT-PI3Kδ-372 have primarily focused on its potential for treating chronic obstructive pulmonary disease (COPD), where it has shown efficacy in rodent models of pulmonary inflammation. There is a lack of published data on its efficacy in cancer xenograft models.
In contrast, pan-PI3K inhibitors have undergone extensive preclinical evaluation in various cancer xenograft models.
Table 2: Selected In Vivo Efficacy Data for Pan-PI3K Inhibitors
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| Pictilisib (GDC-0941) | U87MG glioblastoma xenograft | 75 mg/kg/day, oral | 83% | |
| Pictilisib (GDC-0941) | IGROV1 ovarian cancer xenograft | 150 mg/kg, oral | 80% |
Data for Pictilisib from various preclinical studies.
Visualizing the Concepts
To better understand the context of this comparison, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for evaluating these inhibitors, and the logical relationship between the two types of inhibitors.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: A generalized experimental workflow for evaluating PI3K inhibitors.
Caption: A logical comparison of pan-PI3K versus isoform-selective inhibitors.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized protocols for key experiments.
In Vitro PI3K Kinase Assay (Luminescence-based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., IHMT-PI3Kδ-372) in DMSO.
-
Create a serial dilution of the inhibitor in a suitable kinase assay buffer.
-
Reconstitute the recombinant human PI3K enzyme (e.g., p110δ/p85α) in kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of a reagent like ADP-Glo™. Incubate for 40 minutes at room temperature.
-
Add 50 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Human Tumor Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in an animal model.
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-10 million cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound (e.g., IHMT-PI3Kδ-372) or vehicle control to the mice according to the desired dose and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
Conclusion
The choice between a highly selective PI3Kδ inhibitor like IHMT-PI3Kδ-372 and a pan-PI3K inhibitor depends heavily on the specific research question and the therapeutic context. Pan-PI3K inhibitors offer broad-spectrum activity that may be beneficial across a wide range of solid tumors. However, this comes at the cost of a higher potential for toxicity due to the inhibition of ubiquitously expressed PI3K isoforms.
IHMT-PI3Kδ-372, with its high potency and selectivity for the PI3Kδ isoform, represents a more targeted approach. While its anti-cancer efficacy in preclinical models is not yet extensively documented in the public domain, its profile suggests a potential for a better safety profile and efficacy in tumors that are specifically dependent on PI3Kδ signaling, such as certain hematological malignancies. Further preclinical studies in relevant cancer models are necessary to fully elucidate the therapeutic potential of IHMT-PI3Kδ-372 in oncology. This guide provides a framework for researchers to understand the key differences and to design experiments that can further clarify the comparative efficacy of these two important classes of PI3K inhibitors.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of PI3K Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or provide opportunities for therapeutic polypharmacology. This guide provides a comprehensive comparison of the cross-reactivity of phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on the methodologies used to assess their selectivity.
While specific data for a compound designated "IHMT-PI3K-455" is not publicly available, we will use the closely related and well-characterized selective PI3Kδ inhibitor, IHMT-PI3Kδ-372, as a representative example to illustrate the principles of kinase selectivity profiling.[1] The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, making it a key target in cancer therapy.[2]
Kinase Selectivity Profile of a Representative PI3K Inhibitor
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.
Below is a hypothetical, yet representative, selectivity profile for a PI3Kδ inhibitor, which we will refer to as "Compound X" for illustrative purposes, compared against other PI3K isoforms and a selection of common off-target kinases.
| Kinase Target | Compound X (IC50, nM) | Compound Y (Alternative PI3Kα inhibitor) (IC50, nM) | Compound Z (Broad-spectrum inhibitor) (IC50, nM) |
| PI3Kδ | 14 | 1,500 | 50 |
| PI3Kα | 1,200 | 10 | 45 |
| PI3Kβ | 850 | 900 | 60 |
| PI3Kγ | 2,300 | 1,100 | 75 |
| mTOR | >10,000 | 500 | 20 |
| AKT1 | >10,000 | >10,000 | 150 |
| MEK1 | >10,000 | >10,000 | 8,000 |
| ERK2 | >10,000 | >10,000 | 9,500 |
| JNK1 | >10,000 | >10,000 | 250 |
| p38α | >10,000 | >10,000 | 400 |
This table presents hypothetical data for illustrative purposes, based on typical selectivity profiles of PI3K inhibitors.
Experimental Protocols for Kinase Cross-Reactivity Screening
A variety of methods are employed to determine the cross-reactivity of kinase inhibitors. These in vitro biochemical assays are crucial for understanding a compound's selectivity profile early in the drug discovery process.[3][4][5]
Radiometric Kinase Assay
This is a traditional and robust method for measuring kinase activity.[6]
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific substrate by the kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing the purified kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by adding a solution containing [γ-³³P]ATP and MgCl₂.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]ATP, often by capturing the substrate on a phosphocellulose filter.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition for each inhibitor concentration is calculated relative to a control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method offers a non-radioactive alternative with high sensitivity.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a multi-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A second reagent is added to convert the ADP produced into ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Detection: The light output is measured using a luminometer.
-
Data Analysis: The luminescent signal is correlated with kinase activity, and IC50 values are calculated.
Visualizing Key Processes
To better understand the context of PI3K inhibition and the workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: Simplified PI3K signaling pathway.
Caption: Experimental workflow for kinase cross-reactivity screening.
Conclusion
The comprehensive assessment of a kinase inhibitor's cross-reactivity is a cornerstone of modern drug discovery. While the specific inhibitory profile of "this compound" remains to be publicly detailed, the principles and methodologies outlined in this guide provide a robust framework for evaluating the selectivity of any novel kinase inhibitor. By employing systematic screening against a broad panel of kinases and utilizing validated assay formats, researchers can gain critical insights into the on- and off-target activities of their compounds, ultimately paving the way for the development of safer and more effective targeted therapies. The potential for unpredicted off-target effects underscores the importance of this rigorous evaluation.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanism of IHMT-PI3K-455: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities within cancer cells. One such prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, driving cell growth, proliferation, and survival.[1] IHMT-PI3K-455, a potent and selective dual inhibitor of the PI3Kγ and PI3Kδ isoforms, has emerged as a promising anti-cancer agent.[2] This guide provides a comprehensive comparison of this compound's established mechanism of action with conventional apoptosis-inducing agents, supported by experimental data and detailed protocols.
This compound: An Immuno-Oncology Approach, Not a Direct Apoptosis Inducer
Current research indicates that the primary anti-tumor effect of this compound is not through the direct induction of apoptosis in cancer cells but rather through the modulation of the tumor microenvironment. As a dual PI3Kγ/δ inhibitor, this compound primarily targets immune cells.[3]
Key Mechanistic Features of this compound:
-
Suppression of AKT Phosphorylation: this compound effectively inhibits the PI3Kγ/δ-mediated phosphorylation of AKT in immune cells like macrophages and lymphocytes.[2]
-
Macrophage Repolarization: It has been shown to alter macrophage polarization, shifting the immunosuppressive M2 macrophages towards a pro-inflammatory M1 phenotype.[2]
-
T-Cell Activation: The principal anti-tumor activity of this compound is attributed to its ability to recruit and activate CD8+ cytotoxic T-cells within the tumor, leading to an immune-mediated clearance of cancer cells.
While inhibition of the PI3K pathway can, in some contexts, lead to cancer cell apoptosis, particularly with inhibitors targeting the α and β isoforms or in combination with other therapies, there is currently a lack of direct experimental evidence to confirm that this compound monotherapy induces apoptosis in cancer cells. The focus of existing data remains on its immunomodulatory effects.
Comparison with Alternative Apoptosis-Inducing Agents
To provide a clear perspective for researchers, the following table compares the mechanistic and cellular effects of this compound with established classes of apoptosis-inducing anti-cancer agents.
| Feature | This compound | BCL-2 Inhibitors (e.g., Venetoclax) | Chemotherapy (e.g., Doxorubicin) |
| Primary Target | PI3Kγ and PI3Kδ isoforms in immune cells | Anti-apoptotic protein BCL-2 in cancer cells | DNA replication and repair machinery in rapidly dividing cells |
| Mechanism of Action | Inhibition of PI3K signaling in immune cells, leading to macrophage repolarization and CD8+ T-cell activation. | Direct binding to BCL-2, releasing pro-apoptotic proteins (e.g., Bax, Bak) to initiate the intrinsic apoptosis pathway. | Induction of DNA damage, leading to cell cycle arrest and activation of apoptosis. |
| Mode of Cancer Cell Death | Primarily immune-mediated cell killing by cytotoxic T-lymphocytes. | Direct induction of intrinsic apoptosis. | Induction of apoptosis and other forms of cell death (e.g., necrosis). |
| Effect on Tumor Microenvironment | Modulates the immune landscape, converting an immunosuppressive environment to an immunopermissive one. | Primarily acts on the cancer cells themselves with less direct impact on the immune microenvironment. | Can have complex and sometimes contradictory effects, including the induction of immunogenic cell death or immunosuppression. |
Experimental Protocols for Apoptosis Detection
To investigate the potential for this compound to induce apoptosis, either alone or in combination with other agents, the following standard experimental protocols are recommended.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. In late apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA.
Protocol:
-
Seed cancer cells in a 6-well plate and treat with this compound at various concentrations for 24, 48, and 72 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Caspase Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a fluorogenic or colorimetric substrate for specific caspases (e.g., caspase-3, -8, -9) to measure their activity.
Protocol:
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
Lyse the cells using a supplied lysis buffer.
-
Add the caspase substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates an increase in caspase activity.
Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as cleaved PARP, cleaved caspases, and members of the Bcl-2 family.
Protocol:
-
Treat and harvest cells as previously described.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Signaling Pathways
To illustrate the distinct mechanisms of action, the following diagrams depict the known signaling pathway of this compound and a generalized apoptosis pathway.
Caption: Known signaling pathway of this compound in the tumor microenvironment.
Caption: A generalized overview of the intrinsic and extrinsic apoptosis pathways.
References
Independent Verification of IHMT-PI3K-455 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for the novel PI3Kγ/δ dual inhibitor, IHMT-PI3K-455, alongside other established phosphoinositide 3-kinase (PI3K) inhibitors. The objective is to offer an independent verification resource, supported by available experimental data, to aid in research and development decisions.
Comparative Analysis of IC50 Values
The potency of this compound has been reported against various isoforms of the PI3K enzyme. A summary of these values, alongside those of well-characterized PI3K inhibitors Idelalisib and Duvelisib, is presented below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Primary Reference |
| This compound | 6.7 - 7.17 µM | 42.04 nM | 7.1 nM | 0.57 nM | [Primary Research Data] |
| Idelalisib (CAL-101) | 820 nM | 565 nM | 89 nM | 2.5 nM | |
| Duvelisib (IPI-145) | 1602 nM | 85 nM | 27.4 nM | 2.5 nM |
Note: The IC50 values for this compound are derived from the initial discovery publication. As of the latest literature review, independent verification of these values by other research groups has not been published.
Signaling Pathway and Experimental Workflow
To understand the context of these IC50 values, it is crucial to visualize the targeted signaling pathway and the general workflow for determining inhibitor potency.
Caption: The PI3K/AKT signaling pathway and the point of inhibition.
The determination of IC50 values is a standard procedure in drug discovery to quantify the potency of an inhibitor. The general workflow for such an assay is outlined below.
Caption: Generalized workflow for in vitro IC50 determination of PI3K inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the independent verification of scientific findings. Below are summaries of the methodologies used to determine the IC50 values of the compared PI3K inhibitors.
This compound (as per originating study)
A detailed, independently verified protocol for the IC50 determination of this compound is not yet available in the public domain. The data presented in this guide is based on the initial discovery publication. The general methodology likely involves a biochemical assay using purified recombinant PI3K isoforms and a detection system to measure the product of the kinase reaction (PIP3).
Idelalisib (CAL-101) IC50 Determination Protocol[1]
-
Assay Type: Cell-free biochemical assay.
-
Enzymes: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Methodology: The assay is typically performed in a 96-well or 384-well plate format.
-
The PI3K enzyme is incubated with varying concentrations of Idelalisib.
-
The kinase reaction is initiated by the addition of a mixture containing ATP and the lipid substrate, PIP2.
-
After a defined incubation period, the reaction is stopped.
-
The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. Detection methods can include ELISA-based approaches or fluorescence polarization assays.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Duvelisib (IPI-145) IC50 Determination Protocol
-
Assay Type: Cell-free biochemical assay.
-
Enzymes: Recombinant human PI3K isoforms.
-
Substrate: Phosphatidylinositol.
-
Methodology:
-
A solution containing the specific PI3K isoform is prepared.
-
Duvelisib is added at a range of concentrations.
-
The enzymatic reaction is started by adding the substrate (phosphatidylinositol) and radiolabeled ATP (γ-³²P-ATP).
-
The reaction is allowed to proceed for a set time and then terminated.
-
The phosphorylated lipid product is separated from the unincorporated radiolabeled ATP, often using thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into the lipid product is measured to determine the enzyme activity at each inhibitor concentration.
-
IC50 values are then determined from the dose-response curve.
-
Conclusion
This compound demonstrates high potency and selectivity for the PI3Kγ and PI3Kδ isoforms based on the initial discovery data. Its IC50 values are comparable to or lower than those of the established dual PI3Kδ/γ inhibitor Duvelisib, particularly for the PI3Kδ isoform. However, a critical component for its broader acceptance and utilization in the research community is the independent verification of these findings. This guide highlights the currently available data and underscores the need for further independent studies to corroborate the initial IC50 values and fully characterize the pharmacological profile of this compound. Researchers are encouraged to consult the primary literature for the most detailed experimental procedures and to consider the specific assay conditions when comparing inhibitor potencies.
A Comparative Analysis of the Dual PI3Kγ/δ Inhibitors: IHMT-PI3K-455 and Duvelisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, IHMT-PI3K-455 and Duvelisib. Both compounds are distinguished by their dual inhibitory activity against the gamma (γ) and delta (δ) isoforms of PI3K, which are critical nodes in signaling pathways governing cell proliferation, survival, and immune function. This document outlines their respective biochemical potencies, preclinical activities, and the experimental methodologies employed in their evaluation, offering a valuable resource for researchers in oncology and immunology.
Introduction to PI3Kγ/δ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers and inflammatory diseases. The class I PI3Ks, comprising α, β, γ, and δ isoforms, have distinct roles in cellular function. The PI3Kδ isoform is predominantly expressed in leukocytes and is crucial for B-cell receptor signaling, while the PI3Kγ isoform is enriched in myeloid cells and T-cells, where it mediates inflammatory and immune responses. The dual inhibition of PI3Kδ and PI3Kγ therefore represents a compelling therapeutic strategy to both directly target malignant B-cells and modulate the tumor-supportive microenvironment.
Duvelisib (formerly IPI-145) is an FDA-approved oral inhibitor of PI3Kδ and PI3Kγ for the treatment of certain hematologic malignancies. This compound is a novel, orally active dual PI3Kγ/δ inhibitor currently in the preclinical stage of development. This guide will delve into a side-by-side comparison of these two molecules.
Biochemical Potency and Isoform Selectivity
A critical aspect of PI3K inhibitors is their potency and selectivity against the different isoforms. High selectivity for the target isoforms over PI3Kα and PI3Kβ is desirable to minimize off-target effects, as the latter are more broadly expressed and involved in essential physiological processes such as glucose metabolism.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 6717[1] | 42.04[1] | 7.1[1][2] | 0.57[1][2] |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 |
Table 1: Comparative in vitro kinase inhibitory activity (IC50) of this compound and Duvelisib against Class I PI3K isoforms.
As shown in Table 1, both compounds exhibit potent inhibition of PI3Kδ and PI3Kγ. This compound demonstrates particularly high potency against PI3Kδ, with an IC50 value in the sub-nanomolar range, and maintains strong inhibition of PI3Kγ. Duvelisib also potently inhibits both isoforms. Notably, this compound displays a greater selectivity margin against the PI3Kα and PI3Kβ isoforms compared to Duvelisib.
Preclinical Efficacy and Mechanism of Action
Both this compound and Duvelisib have demonstrated promising anti-cancer activity in preclinical models, consistent with their dual PI3Kγ/δ inhibitory mechanism.
This compound: Preclinical Profile
-
Cellular Activity: this compound has been shown to suppress the PI3Kγ/δ-mediated phosphorylation of AKT in RAW264.7 and Raji cells[1][2]. It also alters macrophage polarization in M2 macrophages derived from THP-1 and bone marrow-derived macrophage (BMDM) cells[1][2].
-
In Vivo Efficacy: In a MC38 tumor xenograft model, oral administration of this compound at 40 mg/kg once daily for 30 days resulted in significant inhibition of tumor growth[1][2]. This anti-tumor effect was associated with an increase in the recruitment and activation of CD8+ killing T cells within the tumor microenvironment[1][2].
Duvelisib: Preclinical and Clinical Profile
-
Cellular Activity: Duvelisib has been shown to induce apoptosis in primary chronic lymphocytic leukemia (CLL) cells and inhibit their proliferation in response to B-cell receptor stimulation. It also mitigates cytokine signaling in CLL cells.
-
In Vivo Efficacy: Preclinical studies in various murine models of hematologic malignancies and inflammatory diseases have confirmed its mechanism of action. These studies demonstrated that Duvelisib not only directly impacts malignant cells by inhibiting PI3Kδ but also modulates the tumor microenvironment by inhibiting PI3Kγ in immune cells, leading to reduced T-cell expansion and repolarization of macrophages.
-
Clinical Trials: The pivotal Phase 3 DUO trial compared Duvelisib to ofatumumab in patients with relapsed or refractory CLL/SLL. The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with Duvelisib.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: General Experimental Workflow for PI3K Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in the evaluation of these inhibitors.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against the PI3K isoforms is typically determined using a biochemical kinase assay. A common method is the Adapta™ Universal Kinase Assay.
-
Reagents: Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes, PIP2 substrate, ATP, Adapta™ Eu-anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer.
-
Procedure:
-
The kinase reaction is initiated by mixing the respective PI3K enzyme with the compound of interest at various concentrations in a reaction buffer containing PIP2 and ATP.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA, the Eu-anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer.
-
After an incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cellular Phospho-AKT Assay (Western Blot)
This assay measures the ability of the inhibitors to block the downstream signaling of the PI3K pathway in a cellular context.
-
Cell Lines: Relevant cancer cell lines (e.g., Raji for PI3Kδ, RAW264.7 for PI3Kγ) are used.
-
Procedure:
-
Cells are seeded and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the inhibitor for a specified duration (e.g., 2 hours).
-
Following treatment, cells are stimulated with an appropriate agonist (e.g., anti-IgM for Raji cells, C5a for RAW264.7 cells) to activate the PI3K pathway.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-AKT (Ser473) and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified, and the ratio of phospho-AKT to total AKT is calculated to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) or syngeneic models (e.g., C57BL/6 for MC38 tumors) are used.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally at a specified dose and schedule (e.g., 40 mg/kg, once daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, flow cytometry for immune cell infiltration).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
Both this compound and Duvelisib are potent dual inhibitors of PI3Kγ and PI3Kδ, representing a promising therapeutic approach for various malignancies. This compound, currently in the preclinical phase, exhibits a highly potent and selective profile, with encouraging in vivo anti-tumor activity driven by the modulation of the tumor immune microenvironment. Duvelisib, an approved therapeutic, has a well-established clinical efficacy and safety profile. The continued investigation and development of next-generation PI3Kγ/δ inhibitors like this compound will be crucial in expanding the therapeutic landscape for patients with cancer and inflammatory diseases. The data presented in this guide provides a foundation for further comparative studies and informs the ongoing research and development in this critical area of targeted therapy.
References
Validation of IHMT-PI3K-455: A Comparative Analysis of AKT Phosphorylation Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the novel PI3K inhibitor, IHMT-PI3K-455, with other established phosphoinositide 3-kinase (PI3K) inhibitors. The focus of this analysis is the validation of this compound's effect on the phosphorylation of AKT, a critical downstream effector in the PI3K signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the development of targeted therapies.
Introduction to this compound and PI3K/AKT Signaling
This compound is a potent and selective dual inhibitor of the gamma (γ) and delta (δ) isoforms of PI3K, with IC50 values of 7.1 nM and 0.57 nM, respectively.[1] The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. A key downstream mediator of PI3K signaling is the serine/threonine kinase AKT. The phosphorylation of AKT is a critical step in its activation and the subsequent downstream signaling. Therefore, the inhibition of AKT phosphorylation is a key indicator of the efficacy of PI3K inhibitors. This guide presents a comparative analysis of this compound's ability to suppress AKT phosphorylation against other well-characterized PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors on AKT Phosphorylation
The following table summarizes the inhibitory activity of this compound and other selected PI3K inhibitors against various PI3K isoforms and their effect on AKT phosphorylation. This data is compiled from various preclinical and clinical studies to provide a comparative overview.
| Inhibitor | Type | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Effect on AKT Phosphorylation |
| This compound | PI3Kγ/δ dual inhibitor | 6.72 µM[1] | 42.04 nM[1] | 7.1 nM[1] | 0.57 nM[1] | Potently inhibits PI3Kγ/δ-mediated AKT phosphorylation with cellular IC50 of 15 nM in RAW264.7 cells and 10 nM in Raji cells.[1][2] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K inhibitor | 3 nM[3] | 33 nM[3] | 75 nM[3] | 3 nM[3] | Suppresses phosphorylated AKT levels by >90% in platelet-rich plasma at the maximum tolerated dose.[3] |
| Taselisib (GDC-0032) | PI3Kα-selective inhibitor | Potent inhibitor | 30-fold less potent than against α, γ, δ | Potent inhibitor | Potent inhibitor | Demonstrates robust suppression of AKT phosphorylation in PIK3CA-mutant xenograft models.[4] |
| Copanlisib | Pan-Class I PI3K inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Shows dose-dependent suppression of phosphorylated AKT in patient-derived samples.[5] |
| Idelalisib | PI3Kδ-selective inhibitor | 8.6 µM | 4 µM | 2.1 µM | 19 nM | Inhibits AKT phosphorylation in mantle cell lymphoma cells, starting at a 0.5 µmol/L concentration.[2] |
Experimental Protocols
The validation of a PI3K inhibitor's effect on AKT phosphorylation is commonly performed using Western blot analysis. Below is a detailed protocol for this key experiment.
Western Blot for AKT Phosphorylation
Objective: To determine the level of phosphorylated AKT (p-AKT) relative to total AKT in cells treated with a PI3K inhibitor.
Materials:
-
Cell culture reagents
-
PI3K inhibitor of interest (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PI3K inhibitor or vehicle control (DMSO) for the desired time period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and heating.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Calculate the ratio of p-AKT to total AKT for each sample to determine the extent of phosphorylation inhibition.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of In Vivo Anti-Tumor Efficacy of PI3K Inhibitors
Disclaimer: As of this writing, publicly available data on the in vivo anti-tumor effects of a compound specifically designated "IHMT-PI3K-455" is not available. Therefore, this guide provides a comparative framework using data from other well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors to illustrate the evaluation of reproducibility and efficacy for this class of therapeutic agents. The following sections detail the in vivo anti-tumor activity of selected alternative PI3K inhibitors, standardized experimental protocols for such studies, and relevant biological pathways.
Comparative In Vivo Efficacy of Selected PI3K Inhibitors
To provide a baseline for comparison, the following table summarizes the in vivo anti-tumor effects of three distinct PI3K inhibitors from published preclinical studies. This data highlights the variability in efficacy based on the specific inhibitor, tumor model, and dosing regimen, underscoring the importance of standardized reporting for assessing reproducibility.
| Inhibitor | Class | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Alpelisib (B612111) (BYL719) | PI3Kα-selective | HER2+/PIK3CA mutant Breast Cancer (HCC1954 xenograft) | Mice | Not specified | Significantly delayed tumor growth in combination with trastuzumab.[1] |
| Buparlisib (B177719) (BKM120) | Pan-Class I PI3K | Glioblastoma (patient-derived xenografts) | Nude rats | 5 mg/kg, 5 days/week | Prolonged survival and reduced tumor volume increase.[2][3] |
| Copanlisib (BAY 80-6946) | Pan-Class I PI3K (α/δ predominant) | Breast Cancer (KPL4 xenograft) | Rats | 0.5-6 mg/kg, i.v., every other day (5 doses) | Robust tumor growth inhibition (77%-100%).[4] |
| Idelalisib (CAL-101) | PI3Kδ-selective | B-cell Acute Lymphoblastic Leukemia | Mouse xenograft model | Not specified | Blocked homing of leukemia cells to the bone marrow.[5] |
Experimental Protocols
Reproducibility of in vivo anti-tumor studies is critically dependent on detailed and standardized experimental protocols. Below is a generalized protocol for a xenograft study, a common model for evaluating the efficacy of cancer therapeutics.
General Protocol for In Vivo Anti-Tumor Xenograft Study
-
Cell Line and Animal Models:
-
Cell Culture: The selected human cancer cell line (e.g., HCC1954 for breast cancer, U87 for glioblastoma) is cultured in appropriate media under sterile conditions.
-
Animal Selection: Immunocompromised mice, such as NOD-SCID or athymic nude mice, are typically used for establishing human tumor xenografts.
-
-
Tumor Implantation:
-
A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7, depending on the cell line) are prepared in a suitable buffer, sometimes mixed with Matrigel to support initial tumor growth.
-
The cell suspension is injected subcutaneously into the flank of the mice.
-
-
Treatment Administration:
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, animals are randomized into control (vehicle) and treatment groups.
-
Dosing: The investigational drug is formulated in an appropriate vehicle and administered via a clinically relevant route, such as oral gavage (p.o.) or intravenous (i.v.) injection, following a predetermined dose and schedule.
-
-
Efficacy and Toxicity Evaluation:
-
Tumor Volume Measurement: Tumor volumes are monitored throughout the study.
-
Body Weight: Animal body weights are recorded regularly as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss) to assess the impact on overall survival.
-
Data Analysis: Statistical analysis is performed to compare tumor growth inhibition between treated and control groups.
-
-
Endpoint Analysis:
-
At the end of the study, tumors may be excised for further analysis, such as histology to observe changes in tumor morphology or western blotting to assess target engagement (e.g., phosphorylation status of downstream effectors like AKT).
-
Signaling Pathway and Experimental Workflow Visualizations
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. PI3K inhibitors exert their anti-tumor effects by blocking this pathway.
References
- 1. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 2. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of PI3K Inhibition with Immunotherapy: A Comparative Guide
The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research aimed at overcoming treatment resistance and enhancing anti-tumor immune responses. This guide provides a comparative analysis of the synergistic effects of the pan-Phosphoinositide 3-Kinase (PI3K) inhibitor, Copanlisib, with immunotherapy, benchmarked against other isoform-selective PI3K inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to PI3K Inhibition in Immuno-Oncology
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Beyond its direct role in tumor cell biology, the PI3K pathway is increasingly recognized for its profound influence on the tumor microenvironment (TME). Specifically, PI3K signaling in immune cells can foster an immunosuppressive milieu, thereby limiting the efficacy of immunotherapies such as immune checkpoint inhibitors (ICIs).
PI3K inhibitors, by targeting this pathway, can exert a dual anti-cancer effect: directly inhibiting tumor cell growth and modulating the TME to be more permissive to anti-tumor immunity. This has led to the exploration of combining PI3K inhibitors with ICIs to achieve synergistic therapeutic outcomes.
Comparative Analysis of PI3K Inhibitors in Combination with Immunotherapy
This guide focuses on Copanlisib, a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, as the primary agent of interest. Its performance is compared with isoform-selective inhibitors to highlight the potential advantages and disadvantages of broad versus targeted PI3K inhibition in the context of immunotherapy.
Preclinical Efficacy
The synergistic anti-tumor activity of PI3K inhibitors with immunotherapy has been demonstrated in various preclinical models. The following tables summarize key findings from these studies.
Table 1: Preclinical Anti-Tumor Efficacy of Copanlisib in Combination with an Anti-PD-1 Antibody
| Animal Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (TGI) (%) | Key Findings |
| Syngeneic MC38 | Colon Adenocarcinoma | Vehicle | - | - |
| Copanlisib | Significant | Intermittent dosing showed strong in vivo efficacy.[1][2] | ||
| Anti-PD-1 | Moderate | - | ||
| Copanlisib + Anti-PD-1 | Enhanced | Combination demonstrated enhanced anti-tumor efficacy in an ICI-insensitive model.[1][2] | ||
| Syngeneic CT26 | Colorectal Carcinoma | Vehicle | - | - |
| Copanlisib | Significant | - | ||
| Anti-PD-1 | Significant | - | ||
| Copanlisib + Anti-PD-1 | Complete Remission | Combination led to complete tumor regression and induced tumor-specific memory T cells.[3] |
Table 2: Preclinical Efficacy of Isoform-Selective PI3K Inhibitors with Immunotherapy (Representative Data)
| PI3K Inhibitor (Isoform) | Animal Model | Cancer Type | Combination Agent | Key Efficacy Outcomes |
| Eganelisib (γ) | Syngeneic | Solid Tumors | Anti-PD-1/PD-L1 | Overcame resistance to ICIs in myeloid-rich, checkpoint-refractory tumor models. |
| Alpelisib (B612111) (α) | Xenograft | HER2+ Breast Cancer | Anti-HER2 Therapy | Enhanced anti-tumor efficacy of anti-HER2 therapies. (Note: Not an ICI combination) |
| Idelalisib (δ) | - | B-cell malignancies | Rituximab (B1143277) | Synergistic activity observed in preclinical models. |
Clinical Data
Clinical trials are underway to evaluate the safety and efficacy of combining PI3K inhibitors with immunotherapy in various cancer types.
Table 3: Clinical Trial Data for Copanlisib in Combination with Nivolumab (Anti-PD-1)
| Cancer Type | Phase | Overall Response Rate (ORR) | Complete Response (CR) | Key Observations |
| Transformed Follicular Lymphoma | I | 67% | 2 patients | Manageable toxicity and promising clinical efficacy. |
| Richter's Transformation | I | 31% | 2 patients | Downregulation of MYC and NFκB pathways in malignant B cells. |
| Advanced Solid Tumors | Ib | 18.8% (Partial Response) | - | Well-tolerated combination with antitumor effects. |
| Diffuse Large B-cell Lymphoma (DLBCL) | II | 25% | 3 patients (all CR) | Modest clinical activity with some prolonged responses. |
| Microsatellite Stable (MSS) Colorectal Cancer (PIK3Ca-mutant) | I/IIa | 3 Partial Responses | - | Durable responses observed in a subset of patients. |
Table 4: Clinical Trial Data for Isoform-Selective PI3K Inhibitors in Combination with Immunotherapy (Representative Data)
| PI3K Inhibitor (Isoform) | Cancer Type | Phase | Combination Agent | Key Clinical Outcomes |
| Eganelisib (γ) | Advanced Solid Tumors | I/Ib | Nivolumab | Anti-tumor activity was observed, including in patients who had progressed on prior PD-1/PD-L1 inhibitors. |
| Idelalisib (δ) | Relapsed/Refractory CLL | III | Rituximab | Significantly improved progression-free and overall survival compared to rituximab alone. |
Mechanism of Synergistic Action
The combination of PI3K inhibitors and immunotherapy leverages a multi-pronged attack on cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the preclinical evaluation of PI3K inhibitor and immunotherapy combinations.
Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a PI3K inhibitor in combination with a checkpoint inhibitor in an immunocompetent mouse model.
Protocol:
-
Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma or CT26 colorectal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: 6-8 week old female C57BL/6 or BALB/c mice are subcutaneously inoculated with a suspension of tumor cells (e.g., 5 x 10^5 cells) in the flank.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (intraperitoneal or oral gavage)
-
PI3K inhibitor (e.g., Copanlisib, administered intravenously on a specified schedule)
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody, administered intraperitoneally)
-
Combination of PI3K inhibitor and checkpoint inhibitor.
-
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival and analysis of the tumor microenvironment at the end of the study.
Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Tumor Digestion: At the study endpoint, tumors are excised, minced, and digested using an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD86, CD206 for macrophages).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations.
-
Data Analysis: The percentage and absolute number of each immune cell subset are determined and compared between treatment groups.
Western Blot Analysis of PI3K Pathway Activation
Objective: To confirm the on-target effect of the PI3K inhibitor by assessing the phosphorylation status of downstream signaling proteins.
Protocol:
-
Protein Extraction: Protein lysates are prepared from tumor tissue or cultured cells.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total forms of PI3K pathway proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified using densitometry.
Conclusion
The combination of PI3K inhibitors with immunotherapy, particularly pan-PI3K inhibitors like Copanlisib, holds significant promise for enhancing anti-tumor responses. Preclinical data strongly support a synergistic mechanism of action involving direct tumor cell inhibition and favorable modulation of the tumor microenvironment. Early clinical trial results are encouraging, demonstrating manageable safety profiles and clinical activity in various cancer types. Further investigation is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the application of this combination strategy to a broader range of malignancies. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further elucidate the intricate interplay between PI3K signaling and anti-tumor immunity.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of IHMT-PI3K-455
Researchers and drug development professionals handling IHMT-PI3K-455 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a potent phosphoinositide 3-kinase (PI3K) inhibitor, this compound and any materials that have come into contact with it are to be treated as hazardous chemical waste. Disposal procedures must comply with institutional, local, and federal regulations.
Below are the essential step-by-step procedures for the safe disposal of this compound.
Waste Characterization and Segregation
Proper segregation of waste is the first critical step in the disposal process. This compound waste should be categorized as follows:
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves, weigh boats, and pipette tips.[1] | Designated, sealed, and clearly labeled hazardous waste bag or container.[1] |
| Liquid Waste | Solutions containing this compound, including solvents used to rinse contaminated containers.[1][2] | Dedicated, leak-proof, and chemically compatible hazardous waste container.[1] |
| Empty Containers | Original this compound containers. | Rinse with a suitable solvent, collect the rinsate as liquid hazardous waste. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container labeled as hazardous chemical waste. |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect all solid materials that have been in direct contact with this compound in a designated hazardous waste container. This includes gloves, weigh paper, and contaminated bench protectors.
-
Liquid Waste: Pour all solutions containing this compound into a dedicated, chemically compatible, and leak-proof container. To prevent dangerous reactions, do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers: Rinse empty this compound containers three times with an appropriate solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous glass or plastic waste.
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent used.
-
Store waste containers in a designated and properly marked satellite accumulation area (SAA) within the laboratory. This area should be under the direct supervision of laboratory personnel.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
Utilize secondary containment to prevent spills.
3. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as hazardous waste generators and must adhere to specific regulations regarding waste accumulation, storage, and disposal. Many academic and research institutions may operate under the alternative requirements of 40 CFR, part 262, subpart K, which provides specific standards for managing hazardous waste in laboratories. It is imperative to consult your institution's Laboratory Management Plan and EHS guidelines for specific requirements.
References
Essential Safety and Logistical Guidance for Handling IHMT-PI3K-455
Disclaimer: No specific Safety Data Sheet (SDS) for IHMT-PI3K-455 was found. The following guidance is based on best practices for handling potent, powdered kinase inhibitors and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a potent and selective dual PI3Kγ/δ inhibitor used in cancer research. Due to its nature as a potent pharmaceutical compound, likely in powdered form, it presents a significant health risk upon inhalation and dermal contact. Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N100/FFP3 Respirator | A PAPR with a high-efficiency particulate air (HEPA) filter is highly recommended for operations with a high risk of aerosol generation, such as weighing and reconstituting the powder. For lower-risk activities, a properly fit-tested N100 or FFP3 disposable respirator may be sufficient.[1][2] | Protects against the inhalation of fine powder particles, a primary route of exposure for potent compounds. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1][2] | Prevents dermal absorption. Double-gloving provides an additional layer of protection in case the outer glove is breached. |
| Body Protection | Disposable Coveralls or Gown | A disposable, solid-front, back-closing gown or coveralls made of a low-permeability fabric (e.g., polyethylene-coated polypropylene (B1209903) or Tyvek) should be worn.[1][2][3] | Protects the body from contact with the powdered compound. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield worn over the goggles offers additional protection.[1][2] | Protects the eyes and face from splashes or accidental aerosolization of the compound. |
| Foot Protection | Disposable Shoe Covers | Dedicated, disposable shoe covers should be worn over laboratory footwear. | Minimizes the risk of contaminating personal footwear and tracking the compound outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound. All operations involving the powdered form of this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or a containment isolator (glove box).
1. Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and has been properly inspected.
-
Prepare all required equipment (e.g., analytical balance, spatulas, vials, solvent) and place it within the containment area.
-
Have a clearly labeled hazardous waste container ready for all disposable items.
2. Weighing and Reconstitution:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the powdered compound within a containment system.
-
Use a dedicated spatula to carefully weigh the desired amount of this compound.
-
To minimize dust generation, gently tap the spatula on the inside of the receiving container rather than pouring the powder from a height.
-
For reconstitution, add the solvent slowly to the vial containing the powdered compound.
-
Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
3. Post-Handling:
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before removing it from the containment area.
-
Dispose of all single-use items, including gloves, shoe covers, and disposable gowns, in the designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination.
-
Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain. Place in a clearly labeled, sealed container for collection by a certified hazardous waste disposal service. |
| Contaminated Labware (disposable) | All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves, gowns, shoe covers) must be considered hazardous waste. Place them in a designated, sealed hazardous waste container for incineration.[4][5] |
| Contaminated Labware (reusable) | Reusable labware should be decontaminated. A validated cleaning procedure should be in place. If complete decontamination cannot be assured, treat the items as hazardous waste. |
| Liquid Waste (stock solutions, experimental media) | Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container. The container should be marked as "Hazardous Waste" with the full chemical name. Arrange for disposal through a certified hazardous waste management company. Some organic solvents may be suitable for incineration.[6] |
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
This compound is an inhibitor of the PI3Kγ and PI3Kδ isoforms, which are key components of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[7][8] The diagram below illustrates a simplified representation of this pathway and the point of inhibition by this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. aiha.org [aiha.org]
- 5. reddit.com [reddit.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
